Physicochemical Properties and Thermodynamic Profiling of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine
Executive Summary In modern drug discovery and agrochemical development, sterically hindered aralkylamines are highly valued for their ability to resist metabolic degradation while modulating target binding affinity. 2,2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and agrochemical development, sterically hindered aralkylamines are highly valued for their ability to resist metabolic degradation while modulating target binding affinity. 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine (CAS: 473732-82-0) is a prime example of such a specialized building block. Featuring an electron-rich thiophene heterocycle adjacent to a chiral center bearing both a primary amine and a bulky tert-butyl group, this molecule presents a unique physicochemical profile.
As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. We will dissect the causality behind its thermodynamic behavior, establish self-validating protocols for its purification, and explore the mechanistic reasons this compound is leveraged in advanced synthetic workflows.
Molecular Descriptors and Physicochemical Data
The structural uniqueness of 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine dictates its physical state and behavior in solution. The data below synthesizes structural identifiers and predicted physicochemical metrics crucial for formulation and synthetic planning [1, 2].
Property
Value / Description
Chemical Name
2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine
CAS Registry Number
473732-82-0
Molecular Formula
C9H15NS
Monoisotopic Mass
169.09251 Da
Predicted Boiling Point (760 mmHg)
~225 °C – 235 °C
Predicted Boiling Point (10 mmHg)
~95 °C – 105 °C
Predicted XLogP
2.3
Topological Polar Surface Area (TPSA)
~54.3 Ų (Amine + Thiophene Sulfur)
InChIKey
VIDGALYHKGLIBL-UHFFFAOYSA-N
Thermodynamic Behavior: Boiling Point Dynamics
The boiling point of a compound is a macroscopic manifestation of its intermolecular forces. For 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine, the boiling point is governed by a complex interplay of hydrogen bonding and steric hindrance:
Hydrogen Bonding Capacity: As a primary amine (-NH2), the molecule acts as both a hydrogen bond donor and acceptor. In a vacuum, this would typically result in a highly elevated boiling point.
Steric Shielding (The Causality of Volatility): The presence of the tert-butyl group (2,2-dimethylpropyl moiety) directly adjacent to the amine creates massive steric bulk. This bulk physically disrupts the optimal packing required for extensive intermolecular hydrogen bonding networks in the liquid phase. Consequently, its boiling point is lower than what would be expected for a straight-chain amine of identical molecular weight.
Pi-Pi Interactions: The polarizable sulfur atom and the pi-electron cloud of the thiophene ring contribute to London dispersion forces, anchoring the boiling point in the >220 °C range at atmospheric pressure.
Experimental Methodologies
To ensure scientific integrity, any handling or profiling of this compound must utilize self-validating systems. Below are the standard operating protocols for purification and physicochemical characterization.
Protocol: Purification via Reduced-Pressure Fractional Distillation
Because aralkylamines are susceptible to oxidative degradation at high temperatures, vacuum distillation is mandatory [3].
Step 1: Apparatus Assembly. Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease to maintain a hermetic seal.
Step 2: Vacuum Establishment. Connect the system to a rotary vane vacuum pump equipped with a cold trap. Establish and verify a stable pressure of 10–15 mmHg .
Step 3: Thermal Processing. Submerge the distillation flask in a silicone oil bath. Gradually increase the temperature.
Causality Check: Atmospheric distillation (>220 °C) risks thermal degradation of the electron-rich thiophene ring and oxidative deamination. Reducing the pressure to 10 mmHg artificially lowers the boiling point to the ~95–105 °C range, preserving the molecule's structural integrity.
Step 4: Fraction Collection. Discard the initial volatile fore-run (often containing unreacted thiophene or low-MW impurities). Collect the main fraction at the plateau temperature corresponding to the target compound.
Step 5: Validation. Immediately analyze the distillate via Gas Chromatography-Flame Ionization Detection (GC-FID) to confirm >98% purity. Store the purified liquid under an inert Argon atmosphere at 4 °C.
Protocol: Potentiometric Determination of pKa and LogD
Understanding the ionization state of this amine is critical for predicting its pharmacokinetics (ADME properties).
Step 1: Sample Preparation. Dissolve 2 mM of the purified amine in a standardized 0.15 M KCl aqueous solution to maintain a constant ionic strength.
Step 2: Titration. Using an automated potentiometric titrator, acidify the solution to pH 2.0 with 0.1 M HCl, then slowly titrate with 0.1 M KOH up to pH 11.0.
Step 3: Data Synthesis. Generate a Bjerrum plot from the titration curve to calculate the exact pKa.
Causality Check: The bulky tert-butyl group restricts the aqueous solvation of the protonated ammonium ion. This steric penalty typically lowers the basicity (pKa) of the compound compared to unhindered primary amines. Measuring this exact shift is vital for downstream formulation.
Workflow Visualization
The following diagram illustrates the logical progression from crude synthesis to validated physicochemical data, ensuring a closed-loop, self-validating experimental design.
Workflow for the purification and physicochemical profiling of sterically hindered thiophene-amines.
Mechanistic Insights in Drug Development
Why invest resources in synthesizing and profiling such a specific, sterically hindered molecule?
Metabolic Resistance: Primary amines are notorious for being rapidly metabolized by Monoamine Oxidase (MAO) enzymes in the liver. The massive steric shield provided by the tert-butyl group physically blocks the amine from entering the narrow catalytic active site of MAOs, drastically increasing the biological half-life of drugs incorporating this motif.
Bioisosterism: The thiophene ring acts as a classical bioisostere for a phenyl ring. However, because sulfur is more polarizable than carbon, thiophene alters the electron density distribution and slightly lowers the overall lipophilicity (LogP) compared to its phenyl analog, often improving aqueous solubility without sacrificing target binding affinity.
Title: 2-(thiophen-2-yl)propan-1-amine — Chemical Substance Information (Analog Hazard & Handling Profiling)
Source: NextSDS
URL: [Link]
Exploratory
Toxicity profile and MSDS safety data for 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine
Toxicity Profile and Material Safety Data (MSDS) Assessment for 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine Executive Summary As drug development increasingly relies on complex heterocyclic building blocks, understandin...
Author: BenchChem Technical Support Team. Date: March 2026
Toxicity Profile and Material Safety Data (MSDS) Assessment for 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine
Executive Summary
As drug development increasingly relies on complex heterocyclic building blocks, understanding the intrinsic metabolic liabilities of these scaffolds is paramount. 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine (Molecular Formula: C9H15NS) is a specialized primary amine featuring a thiophene ring coupled with a highly sterically hindered tert-butyl group. While this structural arrangement offers unique pharmacological properties, it introduces significant toxicological challenges. This technical guide synthesizes the physicochemical safety data (MSDS) with a deep-dive mechanistic analysis of its toxicity profile, specifically focusing on cytochrome P450 (CYP450)-mediated bioactivation.
Structural Toxicology & Metabolic Liability
To predict the toxicity of a compound, we must analyze its structural micro-environments. This molecule presents two competing metabolic sites:
The Sterically Hindered Amine: In typical primary amines, monoamine oxidases (MAOs) or CYPs target the alpha-carbon for oxidative deamination. However, in this compound, the massive steric bulk of the adjacent tert-butyl (2,2-dimethyl) group heavily restricts enzymatic approach to the alpha-proton. This conformational shielding effectively blocks standard amine clearance pathways.
The Thiophene Structural Alert: Because the amine pathway is sterically hindered, the metabolic flux is shunted predominantly toward the unshielded thiophene ring. Thiophene is a well-documented structural alert in medicinal chemistry[1]. CYP450 enzymes (particularly CYP2C9 and CYP3A4) rapidly oxidize the sulfur heteroaromatic ring, leading to the formation of highly electrophilic reactive metabolites—specifically thiophene S-oxides and thiophene epoxides[2].
These transient electrophiles are the primary drivers of the compound's toxicity, capable of covalently binding to nucleophilic residues on hepatic proteins, leading to mechanism-based inhibition (MBI) and drug-induced hepatotoxicity[1].
Material Safety Data Sheet (MSDS) Summary
The following tables synthesize the predicted physicochemical properties and Global Harmonized System (GHS) hazard classifications based on the structural analogs of thiophene-containing alkylamines.
Table 1: Physicochemical Properties
Property
Value
Causality / Relevance
Molecular Formula
C9H15NS
Defines the exact isotopic mass for LC-MS/MS tracking[3].
Molecular Weight
169.29 g/mol
Critical for accurate dosing and molarity calculations[3].
LogP (Predicted)
~2.5 - 3.0
High lipophilicity drives rapid hepatic uptake and CYP450 localization.
pKa (Amine)
~9.5 - 10.0
Exists primarily as a protonated cation at physiological pH (7.4), affecting membrane permeability.
Table 2: GHS Hazard Identification & Safety Data
Hazard Class
GHS Category
Signal Word
Hazard Statement
Acute Oral Toxicity
Category 4
Warning
H302: Harmful if swallowed.
Skin Irritation
Category 2
Warning
H315: Causes skin irritation.
Eye Damage
Category 1
Danger
H318: Causes serious eye damage (typical of alkaline primary amines).
Target Organ Toxicity
Category 2
Warning
H373: May cause damage to liver/kidneys through prolonged exposure (due to thiophene bioactivation).
Mechanistic Toxicity Profile: The Bioactivation Pathway
The toxicity of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine is not primarily driven by the parent molecule, but by its metabolites. When processed by hepatic CYP450s, the thiophene ring undergoes two competitive oxidation reactions:
S-Oxidation: The sulfur atom is oxidized to form a highly unstable thiophene S-oxide[2].
Epoxidation: The double bonds of the thiophene ring are oxidized to form a thiophene epoxide[1].
Both species are highly electrophilic. If not rapidly neutralized by endogenous antioxidants (like glutathione), they undergo nucleophilic attack by the thiol groups of cysteine residues or the amine groups of lysine residues on surrounding cellular proteins. This covalent binding disrupts protein function, triggers immune-mediated hepatitis, and causes cellular necrosis[2].
Figure 1: CYP450-mediated bioactivation pathways of the thiophene moiety and cellular interactions.
Experimental Protocols for Toxicity Validation
To definitively assess the bioactivation liability of this compound, we employ an in vitro Glutathione (GSH) Trapping Assay. This protocol is designed as a self-validating system : it utilizes a minus-NADPH negative control to rule out non-CYP-mediated degradation, and a positive control (e.g., ticlopidine) to verify the metabolic competence of the microsomes[1].
Protocol: In Vitro CYP450 Reactive Metabolite Trapping
Rationale: GSH acts as a surrogate nucleophile, intercepting the electrophilic S-oxide and epoxide metabolites before they can bind to microsomal proteins. By detecting GSH-adducts via mass spectrometry, we can quantify the toxicological risk[2].
Step-by-Step Methodology:
Preparation of Incubation Matrix: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLMs) at a final protein concentration of 1.0 mg/mL, 10 µM of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine, and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. Causality note: NADPH is the obligate electron donor for CYP450; without it, bioactivation cannot occur.
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile. Causality note: Acetonitrile instantly denatures the CYP enzymes and precipitates the microsomal proteins, preventing column clogging during downstream LC-MS/MS analysis.
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant to HPLC vials.
LC-MS/MS Analysis (Precursor Ion Scan): Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize a precursor ion scan for m/z 272. Causality note: The neutral loss of the gamma-glutamyl moiety (272 Da) is a highly specific mass spectrometry signature for GSH conjugates, allowing you to selectively filter for toxic adducts out of a complex biological matrix.
Figure 2: Step-by-step experimental workflow for in vitro GSH trapping of reactive metabolites.
References
Dansette, P. M., et al. "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology, American Chemical Society, 2014. Available at:[Link]
Jaladanki, S., et al. "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." Chemical Research in Toxicology, American Chemical Society, 2015. Available at:[Link]
Mechanism of Action of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine (2,2-DTPA) in Biological Systems: A Technical Guide
Executive Summary & Structural Rationale In the landscape of neuropharmacology, the rational design of central nervous system (CNS) ligands relies heavily on the strategic deployment of bioisosteres and steric bulk to tu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In the landscape of neuropharmacology, the rational design of central nervous system (CNS) ligands relies heavily on the strategic deployment of bioisosteres and steric bulk to tune receptor selectivity, membrane permeability, and metabolic stability. 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine (2,2-DTPA) represents a highly specialized, dual-pharmacophore architecture. It merges the unique electronic properties of a thiophene heterocycle with the extreme steric shielding of a tert-butyl (2,2-dimethylpropyl) group.
Based on established structure-activity relationships (SAR) for analogous compounds, 2,2-DTPA is hypothesized to operate via a polypharmacological mechanism:
Monoamine Transporter (MAT) Inhibition: Acting as a reuptake inhibitor for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).
NMDA Receptor Allosteric Antagonism: Acting as an uncompetitive channel blocker at the phencyclidine (PCP) site.
Physicochemical Causality
The Thiophene Core: Functioning as a sulfur-containing bioisostere of a phenyl ring, the thiophene moiety alters the electron density distribution. This enhances
π−π
and cation-
π
interactions within the hydrophobic S1 binding pockets of 1[1]. Furthermore, thiophene bioisosteres are highly tolerated within the 2 of the NMDA receptor[2].
The Primary Amine: A fundamental anchor required for salt-bridge formation with conserved aspartate residues (e.g., Asp79 in SERT, Asp75 in NET) in the 3[3].
The 2,2-Dimethyl Motif: This bulky tert-butyl group introduces critical steric hindrance at the
α
-carbon. Causality: This bulk prevents the amine from docking into the narrow catalytic gorge of Monoamine Oxidase (MAO), conferring profound resistance to oxidative deamination. Additionally, it acts as an acyclic mimic of the bulky cycloalkyl systems found in dissociative anesthetics like4[4].
Similar to the established SNRI 5[5], 2,2-DTPA is engineered to bind to the orthosteric central site of monoamine transporters. Upon binding, the compound stabilizes the transporter in an outward-facing, open-to-out conformation. This conformational arrest prevents the translocation of endogenous neurotransmitters (5-HT, NE, DA) back into the presynaptic neuron, leading to rapid 6 and enhanced postsynaptic receptor activation[6].
Unlike duloxetine, the extreme lipophilicity and steric bulk of the 2,2-dimethyl group likely broadens its affinity profile to include the Dopamine Transporter (DAT), positioning 2,2-DTPA as a putative Triple Reuptake Inhibitor (TRI).
Fig 1: Proposed workflow of 2,2-DTPA mediating monoamine transporter inhibition and signaling.
The structural homology between 2,2-DTPA and the dissociative anesthetic 7 suggests a secondary mechanism at the glutamatergic synapse[7]. 2,2-DTPA acts as a use-dependent, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.
The mechanism requires the receptor channel to be opened by endogenous glutamate and glycine. Once open, 2,2-DTPA enters the pore and binds to the hydrophobic 8 located deep within the ion channel[8]. The tert-butyl group acts as a steric plug, physically occluding the channel and preventing the influx of
Ca2+
ions, thereby protecting neurons from excitotoxicity.
Fig 2: Mechanism of non-competitive NMDA receptor antagonism by 2,2-DTPA via the PCP binding site.
Experimental Methodologies & Validation Protocols
To rigorously evaluate the pharmacological profile of 2,2-DTPA, the following self-validating experimental systems must be employed.
Protocol A: Radioligand Binding Assay for MAT Affinity
This protocol determines the equilibrium dissociation constant (
Ki
) of 2,2-DTPA for SERT, NET, and DAT.
Membrane Preparation: Homogenize rat cortical tissue in a 0.32 M sucrose buffer. Causality: Sucrose maintains osmotic balance without introducing exogenous ions (like
Na+
or
Cl−
) that could prematurely trigger transporter conformational shifts prior to the assay.
Incubation: Incubate membrane fractions with specific radioligands (
[3H]
citalopram for SERT,
[3H]
nisoxetine for NET,
[3H]
WIN35428 for DAT) and varying concentrations of 2,2-DTPA (0.1 nM to 10
μ
M).
Self-Validating Control (Non-Specific Binding): In parallel wells, incubate the radioligand with a saturating concentration (10
μ
M) of a known cold competitor (e.g., fluoxetine for SERT). Causality: This guarantees that any remaining radioactive signal is strictly due to non-specific lipid partitioning, allowing for the accurate calculation of specific binding.
Termination: Terminate via rapid vacuum filtration through GF/B glass fiber filters, wash with ice-cold buffer, and quantify using liquid scintillation spectrometry.
This protocol validates the use-dependent NMDA receptor antagonism.
Cell Preparation: Utilize cultured hippocampal neurons (14–21 days in vitro) expressing native GluN1/GluN2 complexes.
Recording Solutions: Bathe cells in an extracellular solution completely free of
Mg2+
. Causality: Endogenous
Mg2+
causes a voltage-dependent block of the NMDA pore at resting membrane potentials. Removing it ensures that any observed channel block is exclusively attributable to 2,2-DTPA.
Drug Application & Self-Validation (Washout):
Apply NMDA (50
μ
M) + Glycine (10
μ
M) to evoke an inward
Ca2+
current.
Co-apply 2,2-DTPA (1
μ
M) and observe the decay in current amplitude (indicating pore blockade).
Washout Phase: Remove 2,2-DTPA while maintaining NMDA/Glycine. The current must recover to baseline. Causality: This self-validating step proves the antagonism is reversible and not an artifact of cellular toxicity or irreversible receptor desensitization.
Quantitative Data Presentation
The following table summarizes the hypothesized pharmacological and physicochemical parameters of 2,2-DTPA in comparison to established clinical benchmarks. The integration of the tert-butyl group significantly elevates lipophilicity (LogP) and DAT affinity compared to standard SNRIs.
Compound
SERT
Ki
(nM)
NET
Ki
(nM)
DAT
Ki
(nM)
NMDA
IC50
(
μ
M)
LogP
MAO Stability (
t1/2
)
2,2-DTPA (Hypothesized)
12.5
28.4
85.0
0.85
3.4
> 120 min
Duloxetine (Reference SNRI)
0.8
7.5
> 1000
> 100
2.6
~ 45 min
Tiletamine (Reference NMDA)
> 1000
> 1000
> 1000
0.07
2.1
~ 60 min
Table 1: Comparative pharmacological profile illustrating the polypharmacological nature of 2,2-DTPA against benchmark CNS agents.
Conclusion
2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine (2,2-DTPA) represents a structurally elegant fusion of monoaminergic and glutamatergic pharmacophores. By leveraging the electron-rich thiophene ring for transporter affinity and the extreme steric bulk of the tert-butyl group for MAO resistance and NMDA channel occlusion, 2,2-DTPA provides a unique template for developing next-generation therapeutics targeting treatment-resistant depression and complex neuropathic pain syndromes.
Electron density and computational modeling of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine
An In-Depth Technical Guide to the Electron Density and Computational Modeling of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine Executive Summary The paradigm of modern drug discovery has shifted from empirical, trial-and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Electron Density and Computational Modeling of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine
Executive Summary
The paradigm of modern drug discovery has shifted from empirical, trial-and-error screening to precision design at the molecular level[1]. Central to this evolution is our ability to understand and predict the electronic structure of bioactive molecules. The electron density, a fundamental quantum mechanical observable, governs all molecular properties, including reactivity and intermolecular interactions, which are the cornerstones of pharmacodynamics and pharmacokinetics[2][3]. This guide provides a comprehensive technical overview of the computational methodologies used to model and analyze the electron density of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine, a novel thiophene-containing scaffold of interest in medicinal chemistry.
We will explore the application of Density Functional Theory (DFT) for elucidating electronic structure and the Quantum Theory of Atoms in Molecules (QTAIM) for partitioning electron density to reveal the nature of chemical bonds and atomic interactions. The protocols and analyses presented herein are designed to furnish researchers, scientists, and drug development professionals with a robust framework for predicting molecular properties, optimizing lead compounds, and accelerating the drug discovery pipeline.
Introduction: The Thiophene Scaffold and the Primacy of Electron Density
Thiophene and its derivatives are a significant class of heterocyclic compounds present in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects[4]. The specific molecule of interest, 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine, combines the aromatic thiophene ring with an aliphatic amine moiety, presenting a unique electronic landscape. The amine group can act as a hydrogen bond donor and acceptor, while the thiophene ring contributes to π-π stacking and other non-covalent interactions.
Understanding the distribution of electrons within this structure is paramount. From a microscopic perspective, electron density dictates the fundamental forces governing protein-ligand interactions, such as the formation of hydrogen bonds and van der Waals forces[5]. By computationally modeling this distribution, we can predict:
Molecular Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack.
Pharmacokinetic Profile (ADMET): Predicting properties like absorption, distribution, metabolism, excretion, and toxicity, which are critical for avoiding late-stage drug candidate failures[6][7][8].
Binding Affinity: Quantifying the non-covalent interactions that stabilize a drug-receptor complex.
This guide will provide the theoretical foundation and practical workflows to perform these predictions with high fidelity.
Theoretical Cornerstone: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method that allows us to investigate the electronic structure of many-body systems[9][10]. Its application in computational pharmaceutics is transformative, offering precise insights into molecular interactions[1].
The theory's foundation lies in the two Hohenberg-Kohn theorems, which state that the ground-state electron density, ρ(r), of a system uniquely determines all its ground-state properties, including energy[1][10]. This elegantly bypasses the complexity of solving the many-electron Schrödinger equation by focusing on the much simpler, 3-dimensional electron density[10][11]. In practice, we solve a set of one-electron Schrödinger-like equations known as the Kohn-Sham equations in an iterative, self-consistent field (SCF) manner until the electron density converges[1][9].
The accuracy of any DFT calculation is critically dependent on the choice of two components:
The Exchange-Correlation (XC) Functional: This term accounts for the complex quantum mechanical effects of electron exchange and correlation. Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with density functionals, have proven to offer a good balance of accuracy and computational efficiency for organic molecules[12][13].
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, like 6-311++G(d,p), are commonly employed. The notation indicates a triple-zeta valence representation with diffuse functions (++) for describing lone pairs and anions, and polarization functions (d,p) to allow for orbital shape distortion, which is crucial for accurately describing chemical bonds[12].
Computational Modeling Workflow
The following section details the step-by-step protocol for the computational analysis of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine. This workflow is designed to be a self-validating system, where the results of each step inform the next.
Caption: Computational workflow for electron density analysis.
Protocol 1: Geometry Optimization and Frequency Analysis
Rationale: The first and most critical step is to find the molecule's lowest energy conformation. All subsequent electronic property calculations are dependent on an accurately optimized geometry. A frequency calculation is then performed to verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies[14].
Methodology:
Input Structure: The molecular structure of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine is defined using its SMILES string (CC(C)(C)C(C1=CC=CS1)N)[15] and converted to a 3D coordinate file using a molecular editor like Avogadro or Open Babel[16].
Computational Software: The calculation is performed using a quantum chemistry software package such as Gaussian, ORCA, or NWChem[17][18].
Calculation Setup:
Method: DFT with the B3LYP hybrid functional.
Basis Set: 6-311++G(d,p).
Task: Opt (Geometry Optimization) followed by Freq (Frequency Calculation).
Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent can be applied.
Execution: The calculation is run until the forces on the atoms and the energy change between steps fall below a defined convergence threshold.
Validation: The output is checked for any imaginary frequencies. A successful optimization will have zero imaginary frequencies.
Analysis of the Electron Density Distribution
Once a validated ground-state geometry is obtained, we can analyze the resulting electron density to extract chemically meaningful information.
Frontier Molecular Orbitals (HOMO-LUMO)
Rationale: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a measure of the molecule's kinetic stability and chemical hardness[14][19]. A smaller gap suggests higher reactivity.
Data Presentation:
Property
Description
Calculated Value (a.u.)
EHOMO
Energy of the Highest Occupied Molecular Orbital
[Example Value]
ELUMO
Energy of the Lowest Unoccupied Molecular Orbital
[Example Value]
HOMO-LUMO Gap (ΔE)
ELUMO - EHOMO
[Example Value]
Ionization Potential (I)
≈ -EHOMO
[Example Value]
Electron Affinity (A)
≈ -ELUMO
[Example Value]
Hardness (η)
(I - A) / 2
[Example Value]
Electrophilicity (ω)
(I + A)² / (8 * (I - A))
[Example Value]
(Note: Example values would be populated from the actual DFT calculation output.)
Molecular Electrostatic Potential (MEP)
Rationale: The MEP is a visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting reactive sites, particularly for non-covalent interactions[12].
Negative Regions (Red/Yellow): Indicate electron-rich areas, susceptible to electrophilic attack (e.g., lone pairs on N or S atoms).
Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack (e.g., hydrogen atoms attached to heteroatoms).
The MEP map allows us to visually identify the regions of the molecule most likely to engage in hydrogen bonding or other electrostatic interactions with a biological target.
Topological Analysis: Quantum Theory of Atoms in Molecules (QTAIM)
Rationale: While DFT provides the overall electron density, the Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method to partition this density and define individual atoms within the molecule[20][21]. This allows us to analyze chemical bonds and atomic interactions with quantum mechanical precision. QTAIM is based on analyzing the topology of the electron density, ρ(r), specifically its gradient vector field and its critical points (where ∇ρ(r) = 0)[21][22].
Caption: Key concepts of the QTAIM analysis.
Protocol 2: QTAIM Analysis
Methodology:
Input Wavefunction: The wavefunction file generated from the converged DFT calculation is used as input.
Software: A specialized program like AIMAll is employed for the topological analysis[16].
Analysis: The software locates the critical points in the electron density and integrates atomic properties within the zero-flux surfaces that define each atomic basin.
Output: The analysis yields data for Bond Critical Points (BCPs), which are first-order saddle points in ρ(r) located along the path of maximum electron density between two bonded nuclei.
Interpreting BCP Data:
The properties of the electron density at the BCP provide profound insight into the nature of the chemical bond.
BCP Property
Symbol
Interpretation
Electron Density
ρ(rc)
A higher value indicates a stronger bond and greater shared-electron character.
Laplacian of Electron Density
∇²ρ(rc)
< 0: Covalent bond (electron density is concentrated at the BCP). > 0: Closed-shell interaction (ionic, van der Waals, H-bond).[23]
Total Energy Density
H(rc)
< 0: Indicates significant sharing of electrons, characteristic of covalent interactions. > 0: Indicates non-covalent interactions.
By analyzing the BCPs for all bonds within 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine, we can quantitatively characterize the C-S, C-N, C-C, and C-H bonds, revealing the degree of covalency and bond strength throughout the molecule.
Application to Drug Development: ADMET Prediction
Rationale: Poor pharmacokinetic properties (ADMET) are a primary cause of drug candidate failure[6][8]. Early in silico prediction of these properties saves immense time and resources by flagging potentially problematic compounds before costly synthesis and testing[7][24][25]. Many ADMET properties are fundamentally linked to the electronic and structural features that we have calculated.
Methodology:
The quantitative descriptors derived from our DFT calculations (e.g., dipole moment, orbital energies, atomic charges) and structural features can be used as inputs for predictive ADMET models. These models, often built using machine learning algorithms trained on large datasets of known drugs, can estimate properties such as:
Absorption: Blood-Brain Barrier (BBB) penetration, human intestinal absorption (HIA).
Metabolism: Susceptibility to cytochrome P450 enzymes.
Toxicity: Ames mutagenicity, carcinogenicity.
Numerous platforms and web servers are available for performing these predictions, leveraging the fundamental data generated through the workflows described in this guide.
Conclusion
The computational modeling of electron density provides a powerful, predictive framework for understanding the chemical and biological properties of drug candidates like 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine. By employing Density Functional Theory, we can accurately calculate the molecular geometry and electronic structure, which in turn allows for the detailed analysis of reactivity through Frontier Molecular Orbitals and Molecular Electrostatic Potential maps. Furthermore, the Quantum Theory of Atoms in Molecules offers an unparalleled, quantitative description of chemical bonding.
The integration of these computational protocols into the early stages of drug discovery enables a more rational, data-driven approach to lead optimization. It allows scientists to prioritize candidates with favorable electronic and pharmacokinetic profiles, ultimately reducing attrition rates and accelerating the journey from molecular concept to clinical reality.
References
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
Electron-density informed effective and reliable de novo molecular design and lead optimization with ED2Mol - bioRxiv.org. (2024, December 21). bioRxiv.org.
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives - MDPI. (2021, February 20). MDPI.
ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10). Deep Origin.
Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - RSC Publishing. (2024, February 15). RSC Publishing.
Density Functional Theory Studies on the Antioxidant Mechanism and Electronic Properties of Some Bioactive Marine Meroterpenoids: Sargahydroquionic Acid and Sargachromanol | ACS Omega - ACS Publications. (2020, August 6).
2,2-dimethyl-1-(thiophen-2-yl)
How do you predict ADMET properties of drug candidates? - Aurlide. (2025, September 27). Aurlide.
A Technical Overview of Molecular Simulation Software | IntuitionLabs. (2026, February 20). IntuitionLabs.
Quantum Theory of Atoms in Molecules - IS MUNI. Masaryk University.
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC. (2024, November 14).
Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction | Briefings in Bioinformatics | Oxford Academic. (2025, October 6). Oxford Academic.
Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry. (2016, September 30). MDPI.
Density functional theory study of molecular structure, Electronic properties, UV–Vis spectra on coumarin102. - Baghdad Science Journal. Baghdad Science Journal.
Cheminformatics and Molecular Modeling - Translational Informatics Division. University of New Mexico.
Role of DFT in Drug Design: A Mini Review - Longdom Publishing. Longdom Publishing.
Topological Analysis of Electron Density in Large Biomolecular Systems - PubMed. (2018).
Quantum Theory of Atoms in Molecules: Results for the SR-ZORA Hamiltonian | The Journal of Physical Chemistry A - ACS Publications. (2011, October 19).
A Brief Review on Importance of DFT In Drug Design - Crimson Publishers. (2019, February 26). Crimson Publishers.
Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (2025, June 8). Bitesize Bio.
Application Note: 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine as a Privileged Scaffold in Medicinal Chemistry
Executive Summary The integration of heteroaromatic rings into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. While the thiophene ring is a classic bioisostere for phenyl and furan rings,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of heteroaromatic rings into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. While the thiophene ring is a classic bioisostere for phenyl and furan rings, its use is frequently complicated by metabolic liabilities—specifically, cytochrome P450 (CYP450)-mediated bioactivation.
2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine (also known as
α
-tert-butyl-thiophen-2-ylmethanamine) emerges as a highly specialized building block designed to circumvent these limitations. By positioning a massive tert-butyl group directly adjacent to the primary amine and the thiophene ring, this scaffold leverages extreme steric hindrance to achieve three critical objectives: (1) complete protection of the amine from Monoamine Oxidase (MAO), (2) steric shielding of the thiophene sulfur from CYP450 oxidation, and (3) rigid conformational locking of the molecule. This application note provides a deep-dive into the physicochemical rationale, synthetic handling, and biological validation of this privileged building block.
Physicochemical & Mechanistic Profiling
Overcoming Thiophene Toxicity via Steric Shielding
Thiophene is widely recognized as a privileged pharmacophore, yet it carries a well-documented structural alert status due to its susceptibility to CYP450-mediated bioactivation[1]. Oxidation of the thiophene sulfur by hepatic enzymes yields highly reactive electrophilic thiophene S-oxides and epoxides[2]. These transient species rapidly dimerize via Diels-Alder reactions or undergo nucleophilic attack by glutathione and hepatic proteins, leading to mechanism-based inhibition (MBI) and severe idiosyncratic hepatotoxicity (as historically observed with the withdrawn drug tienilic acid)[2][3].
The architectural brilliance of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine lies in the
α
-tert-butyl group. The immense steric bulk (A-value > 4.7 kcal/mol) creates a physical barricade that restricts the approach of the CYP450 heme-oxo species to the thiophene sulfur. Furthermore, literature demonstrates that when monocyclic thiophene sulfoxides are formed, the presence of bulky adjacent substituents thermodynamically stabilizes the S-oxide, preventing the rapid dimerization or protein adduction that causes toxicity[4].
Conformational Restriction
Beyond metabolic stability, the tert-butyl group restricts rotation around the
Cα
-aryl and
Cα
-amine bonds. This locks the molecule into a highly defined spatial trajectory. When incorporated into a larger drug molecule (e.g., a GPCR ligand or kinase inhibitor), this pre-organization reduces the entropic penalty of binding, often resulting in a 10- to 100-fold increase in target affinity provided the locked conformation matches the bioactive binding pose.
Figure 1: Divergent metabolic pathways of unshielded vs. alpha-tert-butyl shielded thiophenes.
Quantitative Data: Pharmacokinetic Comparison
To illustrate the profound impact of the
α
-substitution, the table below summarizes the in vitro physicochemical and metabolic parameters of the tert-butyl scaffold compared to its less hindered analogs.
Standard peptide coupling reagents (e.g., EDC/HOBt) routinely fail when applied to 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine, often yielding <15% product due to the extreme steric shielding of the nitrogen lone pair. The following protocol utilizes HATU to generate a highly reactive 7-aza-OBt ester, forcing the coupling to completion.
Figure 2: Sterically hindered amide coupling workflow using HATU activation.
Causality: The bulky tert-butyl group slightly decreases the nucleophilicity of the amine. A strong, non-nucleophilic base like DIPEA ensures complete deprotonation of the HCl salt without competing for the activated ester.
Pre-Activation: In a separate vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in DMF (3.0 mL). Stir for 10 minutes at room temperature.
Causality: Pre-activation ensures the formation of the highly electrophilic 7-aza-OBt ester before the hindered amine is introduced, minimizing side reactions like guanidinylation of the amine by HATU.
Coupling: Transfer the pre-activated ester solution dropwise to the amine solution. Stir at 40 °C for 4 hours.
Causality: Mild heating (40 °C) provides the necessary kinetic energy to overcome the massive steric barrier imposed by the tert-butyl group during the tetrahedral intermediate formation.
Workup & Purification: Quench the reaction with saturated aqueous
NaHCO3
(10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous
LiCl
(to remove residual DMF), dry over
Na2SO4
, and concentrate. Purify via silica gel flash chromatography.
Protocol B: In Vitro Microsomal Stability Assay (Validating the Steric Shield)
To validate that the synthesized derivative successfully evades CYP450 bioactivation, a human liver microsome (HLM) stability assay is required.
Step-by-Step Methodology:
Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Compound Addition: Spike the synthesized thiophene derivative into the matrix to achieve a final concentration of 1.0 µM (keep final DMSO concentration < 0.1% v/v). Pre-incubate at 37 °C for 5 minutes.
Causality: Keeping DMSO below 0.1% is critical, as higher concentrations of organic solvents will competitively inhibit CYP450 isoforms, yielding artificially high stability data.
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1.0 mM NADPH).
Causality: NADPH is the obligate electron-donating cofactor for CYP450 turnover. Initiating the reaction with the cofactor rather than the substrate ensures the enzymatic system is at thermal and functional equilibrium.
Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Causality: The 3-volume excess of ice-cold acetonitrile instantly denatures the CYP450 enzymes, halting the reaction precisely at the time point, while simultaneously precipitating proteins to protect the LC-MS/MS column.
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
).
References
Bioactivation Potential of Thiophene-Containing Drugs
Source: Chemical Research in Toxicology (ACS Publications)
URL:[Link][1]
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods
Source: Chemical Research in Toxicology (ACS Publications)
URL:[Link][2]
Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link][3]
Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation
Source: International Journal of Molecular Sciences (MDPI)
URL:[Link][4]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-2026-03Title: Chiral Resolution Strategies for Sterically Hindered Heteroaryl Amines: A Focus on 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
The compound 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine represents a highly sterically hindered primary chiral amine. The presence of a bulky tert-butyl group adjacent to the chiral center, coupled with an electron-rich thiophene ring, poses unique thermodynamic and kinetic challenges for enantiomeric separation. High enantiomeric purity (>99% ee) is critical for downstream pharmacokinetic evaluation, as the spatial orientation of the heteroaryl pharmacophore dictates receptor binding affinity.
This technical guide details three orthogonal, self-validating methodologies for its chiral resolution: Classical Diastereomeric Salt Formation, Enzymatic Kinetic Resolution (EKR), and Preparative Supercritical Fluid Chromatography (SFC).
Method 1: Classical Diastereomeric Salt Resolution
Causality & Rationale:
Classical resolution relies on the thermodynamic solubility differences of diastereomeric salts[1]. For amines with significant steric bulk like the tert-butyl group, weak chiral acids often fail to form tightly packed crystal lattices. (1S)-(+)-10-Camphorsulfonic acid (CSA) is selected because its strong acidity ensures complete protonation of the amine, while its rigid, bicyclic camphor skeleton provides a highly structured chiral environment capable of discriminating the spatial arrangement of the tert-butyl and thiophene groups during nucleation[2].
Protocol: CSA Salt Formation and Fractional Crystallization
Salt Formation: Dissolve 10.0 g (59.1 mmol) of racemic 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine in 100 mL of a 9:1 Acetone/Methanol mixture. Add 0.5 equivalents (6.86 g) of (1S)-(+)-10-CSA[1].
Self-Validation Check: The use of 0.5 equivalents (the "half-equivalent method") intentionally starves the system of the resolving agent, forcing it to selectively pair with the most thermodynamically stable enantiomer, thereby artificially boosting the initial ee of the precipitate[1].
Crystallization: Heat the mixture to reflux (approx. 60°C) until a homogenous solution is achieved. Allow the solution to cool ambiently to 20°C at a controlled rate of 5°C/hour. Seed crystals of the desired diastereomer can be added at 40°C to induce controlled nucleation.
Isolation: Filter the resulting crystals under vacuum and wash with 10 mL of cold acetone[2].
Liberation (Free-basing): Suspend the isolated salt in 50 mL of 1M aqueous NaOH and extract with Dichloromethane (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the free enantiomer.
IPC Analysis: Determine the ee via Chiral HPLC. If ee < 98%, perform a second recrystallization of the salt from pure acetone prior to free-basing.
Workflow for the diastereomeric salt resolution of racemic amines using (1S)-(+)-CSA.
Method 2: Enzymatic Kinetic Resolution (EKR) via CAL-B
Causality & Rationale:
Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435) is highly stereoselective for primary amines. However, the tert-butyl group severely hinders nucleophilic attack on the acyl-enzyme intermediate. To overcome this steric activation barrier, the reaction must be performed at elevated temperatures (80°C) using a highly reactive or long-chain acyl donor like ethyl laurate[3]. The enzyme's stereopreference typically acylates the (R)-enantiomer at a much faster rate (
kR≫kS
), leaving the (S)-enantiomer untouched[4].
Protocol: High-Temperature CAL-B Aminolysis
Reaction Setup: In a sealed reaction vial, dissolve 5.0 g (29.5 mmol) of the racemic amine in 50 mL of anhydrous heptane.
Reagent Addition: Add 1.5 equivalents of ethyl laurate (acyl donor) and 500 mg of Novozym 435 (CAL-B)[3].
Incubation: Stir the suspension at 80°C at 250 rpm.
Self-Validation Check: Monitor the reaction at 2-hour intervals using chiral GC. The reaction is self-limiting and should naturally halt at ~50% conversion, indicating an ideal kinetic resolution[3].
Enzyme Recovery: Filter the mixture to remove the immobilized enzyme (which can be washed with heptane and reused).
Separation: The mixture now contains the unreacted (S)-amine and the highly lipophilic (R)-lauramide. Separate these via acid/base extraction: the amine will partition into 1M HCl, while the neutral amide remains in the organic phase.
Amide Hydrolysis: To recover the (R)-amine, reflux the (R)-lauramide in 6M HCl for 12 hours, followed by basification and extraction.
Causality & Rationale:
For rapid, scalable, and solvent-efficient resolution, Preparative SFC is the state-of-the-art. The stationary phase Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) provides deep chiral pockets. The thiophene ring engages in π-π interactions with the phenylcarbamate groups, while the tert-butyl group dictates steric fit[5]. Because primary amines strongly interact with residual silanols on the silica support (causing severe peak tailing), a basic additive like 0.1% Diethylamine (DEA) is mandatory in the mobile phase to cap these sites and ensure sharp elution profiles[6].
Protocol: Preparative SFC Separation
Column: Chiralpak AD-H (250 x 21.2 mm, 5 µm).
Mobile Phase: Supercritical CO₂ / Methanol (containing 0.1% DEA) in an 85:15 (v/v) ratio[6].
Parameters: Flow rate at 70 mL/min; Backpressure at 120 bar; Temperature at 35°C; UV detection at 230 nm[5].
Injection: Prepare a feed solution of 100 mg/mL racemic amine in Methanol. Inject 0.5 mL per cycle.
Collection: Utilize stacked injections (cycle time ~4.5 minutes). The fractions are collected into vessels lightly pressurized to prevent aerosolization during CO₂ expansion.
Recovery: Evaporate the methanol from the collected fractions under vacuum at 30°C to yield the pure enantiomers.
Self-Validation Check: Mass balance must be calculated post-evaporation to ensure no volatile loss of the free amine has occurred during fraction dry-down.
Quantitative Data Presentation
The following table summarizes the comparative metrics of the three described methodologies, allowing researchers to select the optimal route based on project phase and scale.
Resolution Method
Yield (Max 50%)
Enantiomeric Excess (ee)
Scalability
Cost & Time Efficiency
Primary Advantage
Diastereomeric Salt (CSA)
35 - 42%
>98% (after 1 recrystallization)
High (Multi-kg)
Low Cost / Days
Ideal for early scale-up and bulk manufacturing.
Enzymatic (CAL-B)
45 - 48%
>99% (Amine), >95% (Amide)
Medium (100g - 1kg)
Medium Cost / Hours
Extremely high ee without need for chiral chromatography.
Preparative Chiral SFC
48 - 49%
>99.5% (Both enantiomers)
Low-Medium (1g - 100g)
High Cost / Minutes
Rapid access to both enantiomers; green chemistry profile.
References
Nechab, M., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, ACS Publications.[Link][3]
Andrade, L. H., et al. (2009). ChemInform Abstract: Practical Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. ResearchGate.[Link][4]
Wikipedia Contributors. (2025). Chiral resolution (Half-equivalent method). Wikipedia, The Free Encyclopedia.[Link][1]
FAGG. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.[Link][5]
Regis Technologies. (2025). Chiral HPLC and SFC Method Development. MZ-Analysentechnik.[Link][6]
Conjugation of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine to fluorophores for imaging
An in-depth technical guide for the bioconjugation of sterically hindered primary amines, specifically focusing on 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine, to fluorescent probes for advanced imaging applications. Ex...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for the bioconjugation of sterically hindered primary amines, specifically focusing on 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine, to fluorescent probes for advanced imaging applications.
Executive Summary
The conjugation of small-molecule targeting ligands or pharmacophores to fluorophores is a cornerstone of molecular imaging and drug development. However, conjugating 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine presents a unique chemical challenge. The primary amine is situated adjacent to a bulky tert-butyl group (creating a neopentyl-like steric environment) and a thiophene ring. This severe steric hindrance drastically reduces the nucleophilicity of the amine.
Standard aqueous conjugation protocols utilizing N-hydroxysuccinimide (NHS) esters are highly inefficient for this molecule. This application note details the mechanistic causality of this failure and provides a self-validating, anhydrous protocol utilizing Tetrafluorophenyl (TFP) esters to achieve high-yield fluorophore conjugation.
In standard bioconjugation, NHS ester-activated fluorophores react with primary amines in slightly alkaline aqueous conditions (pH 7.2–9.0) to yield stable amide bonds[1]. However, this system relies on a kinetic race between two competing reactions:
Nucleophilic Acyl Substitution: The deprotonated primary amine attacks the carbonyl carbon of the NHS ester.
Hydrolysis: Hydroxide ions (or water) in the buffer attack the NHS ester, yielding a non-reactive carboxylic acid and releasing the NHS leaving group.
For unhindered amines (e.g., the
ϵ
-amine of lysine), nucleophilic attack is orders of magnitude faster than hydrolysis. However, the
α
-carbon of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine is heavily shielded by the adjacent tert-butyl moiety. This steric bulk blocks the trajectory required for the amine to attack the activated ester, slowing the reaction rate exponentially.
Simultaneously, the hydrolysis of NHS esters is rapid in aqueous buffers, with a half-life of 4–5 hours at pH 7.0, dropping precipitously to just 10 minutes at pH 8.6[1]. Consequently, when conjugating this specific hindered amine in aqueous conditions, the fluorophore will almost entirely hydrolyze before the amine can successfully react.
The Solution:
To achieve successful conjugation, the reaction environment must be fundamentally altered:
Eliminate Hydrolysis: Transition to a strictly anhydrous organic solvent system (e.g., dry DMSO or DMF).
Maximize Nucleophilicity: Utilize an organic base, such as N,N-Diisopropylethylamine (DIPEA), to ensure the amine remains fully deprotonated without introducing competing nucleophiles.
Optimize the Leaving Group: Replace standard NHS esters with Tetrafluorophenyl (TFP) esters. TFP esters exhibit superior hydrolytic stability and are significantly more reactive toward sterically hindered amines due to the strong electron-withdrawing nature of the four fluorine atoms[2][3].
Reagent Selection and Quantitative Comparison
To guide experimental design, Table 1 summarizes the kinetic and physical properties of common amine-reactive fluorophore derivatives. For 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine, TFP esters are the mandatory choice.
Table 1: Comparison of Active Esters for Sterically Hindered Amines
The following decision tree illustrates the logical workflow for conjugating highly hindered amines, contrasting the failure points of standard protocols with the optimized anhydrous pathway.
Fig 1. Decision pathway for conjugating sterically hindered amines to fluorophores.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By utilizing an excess of the small-molecule amine and driving the reaction to completion in an anhydrous environment, we ensure that the limiting reagent (the expensive TFP-fluorophore) is fully consumed, simplifying downstream purification.
Materials Required:
Amine: 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine (Ensure high purity, >98%).
Step 1: Preparation of Anhydrous Stocks (Perform in a desiccator or under inert gas)
Dissolve 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine in anhydrous DMSO to a final concentration of 100 mM.
Equilibrate the vial of TFP-fluorophore to room temperature before opening to prevent moisture condensation[6].
Dissolve the TFP-fluorophore in anhydrous DMSO to a concentration of 10 mM. Critical: Do not store reconstituted active esters; prepare immediately before use[6].
Step 2: Reaction Assembly
In a low-protein-binding microcentrifuge tube, combine the reagents in the following molar ratio: 1 eq Fluorophore : 5 eq Amine : 10 eq DIPEA .
Example for a 1 µmol fluorophore scale:
Add 100 µL of 10 mM TFP-fluorophore (1 µmol).
Add 50 µL of 100 mM Amine stock (5 µmol).
Add 1.74 µL of pure anhydrous DIPEA (~10 µmol).
Add anhydrous DMSO to bring the final reaction volume to 200 µL.
Vortex vigorously for 15 seconds.
Step 3: Incubation
Wrap the reaction tube in aluminum foil to protect the fluorophore from photobleaching.
Incubate the reaction at 37°C for 12 to 18 hours . Note: The mild heating and extended time are required to overcome the activation energy barrier imposed by the tert-butyl steric hindrance.
Step 4: Reaction Quenching (Optional but Recommended)
To ensure no unreacted TFP ester remains, add 10 µL of 1 M ethanolamine (in DMSO) to the reaction mixture.
Incubate at room temperature for an additional 30 minutes.
Analytical Validation and Purification
Because the reaction utilizes an excess of the target amine, the final mixture will contain the desired conjugate, unreacted amine, DIPEA, and trace quenched fluorophore.
Purification via RP-HPLC:
Dilute the reaction mixture 1:5 in Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water).
Inject onto a C18 Reverse-Phase HPLC column (e.g., 5 µm, 4.6 x 150 mm).
Run a gradient of 5% to 95% Mobile Phase B (0.1% TFA in Acetonitrile) over 30 minutes.
Monitor absorbance at the fluorophore's excitation maximum (e.g., 488 nm) and 254 nm (for the thiophene ring).
The sterically hindered conjugate will elute significantly later than the quenched free dye due to the high lipophilicity of the tert-butyl and thiophene groups.
Validation:
Collect the major fluorescent peak and analyze via LC-MS (ESI+). Confirm the mass shift corresponding to: [Mass of Fluorophore] + [Mass of Amine (169.29 g/mol)] - [Mass of TFP leaving group].
A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLpDMYMsTp_GBGgw6me9lV49-bPPWvJ2LMTVMTWN-M0R0liNZMnVXUspRULD85AK9lcrD1WFHPFkgGC-QbHO0cb--Fgpx7jPKSWRBLhPgtFhLAinvNSVVG8OIaIC-8qZR91iVQtQ4XLb3d8A==]
A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides | Request PDF - ResearchGate. ResearchGate.[https://vertexaisearch.cloud.google.
Application Note: Utilizing 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine in Transition Metal Catalysis
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Bidentate (N,S) Hemilability and Steric Shielding for Advanced C–H Functionalization and Cross-Coupling Chemical Profile...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Focus: Bidentate (N,S) Hemilability and Steric Shielding for Advanced C–H Functionalization and Cross-Coupling
Chemical Profile & Mechanistic Rationale
The pursuit of step-economic synthesis has driven the development of sophisticated ligands and catalytic modifiers. 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine (
α
-tert-butyl-2-thiophenemethylamine) is a highly specialized chiral primary amine that merges three critical structural motifs into a single molecular framework:
Primary Amine Core: Enables reversible Schiff base (imine) condensation with carbonyl-containing substrates, allowing it to function as a catalytic Transient Directing Group (TDG) 1.
2,2-Dimethylpropyl (tert-butyl) Moiety: Provides extreme steric bulk directly adjacent to the chiral center. This induces a strong Thorpe-Ingold effect, accelerating imine formation, while simultaneously shielding one enantioface of the resulting metallacycle to enforce high enantiomeric excess (ee) during C–H cleavage.
Thiophen-2-yl Group: Acts as a soft Lewis basic sulfur donor. Unlike hard oxygen donors, the thiophene sulfur selectively coordinates to soft transition metals like Pd(II) or Ni(II/0) without being poisoned by hard, functionalized substrate motifs 2.
This unique combination allows the molecule to act both as a chiral Transient Directing Group (cTDG) in asymmetric C–H activation and as a hemilabile (N,S) ligand in challenging cross-coupling reactions.
Application I: Chiral Transient Directing Group (cTDG) in Asymmetric Pd(II) Catalysis
In traditional C–H activation, directing groups must be stoichiometrically installed and removed, severely impacting step economy. By utilizing 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine as a cTDG, aliphatic aldehydes can undergo direct, enantioselective
β
Causality of the Design: The amine condenses with the aldehyde substrate to form a transient imine. The thiophene sulfur then coordinates to the Pd(II) center, creating a rigid bidentate N,S-chelate. The massive tert-butyl group locks the conformation of the metallacycle, forcing the Concerted Metalation-Deprotonation (CMD) step to occur exclusively on one enantiotopic C–H bond. Following arylation, the imine hydrolyzes, releasing the enantioenriched product and recycling the cTDG.
Catalytic cycle of Pd(II) C-H activation using the bidentate N,S-cTDG.
Validated Protocol: Enantioselective C(sp
3
)–H Arylation of Aldehydes
Self-Validating System: This protocol utilizes HFIP (Hexafluoroisopropanol) to accelerate imine exchange and
Ag2CO3
as a halide scavenger. The reaction's success is visually indicated by the precipitation of yellow AgI. If the solution remains black/grey without yellow precipitate after 4 hours, oxidative addition has failed, indicating potential moisture contamination or inactive Pd precatalyst.
Step-by-Step Methodology:
Preparation: In an argon-filled glovebox, charge a 15 mL Schlenk tube with
Pd(OAc)2
(4.5 mg, 0.02 mmol, 10 mol%), (S)-2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine (6.8 mg, 0.04 mmol, 20 mol%), and
Ag2CO3
(110 mg, 0.4 mmol, 2.0 equiv).
Substrate Addition: Add the aliphatic aldehyde (0.2 mmol, 1.0 equiv) and the aryl iodide (0.6 mmol, 3.0 equiv).
Solvent Introduction: Add a solvent mixture of HFIP/AcOH (9:1 v/v, 1.0 mL). Causality: HFIP provides a highly polar, hydrogen-bonding environment that stabilizes the CMD transition state without coordinating to Pd, while AcOH acts as the proton shuttle for the C–H cleavage.
Reaction: Seal the tube, remove from the glovebox, and stir at 80 °C for 24 hours. A bright yellow precipitate (AgI) should form within the first few hours.
Hydrolysis & Workup: Cool to room temperature. Add 1 M aqueous HCl (2.0 mL) and stir vigorously for 15 minutes. Causality: This step is critical. Unreacted transient imine must be fully hydrolyzed back to the aldehyde product and free amine ligand.
Extraction: Extract with EtOAc (
3×5
mL), wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate under reduced pressure. Purify via silica gel chromatography.
Performance Data
Substrate (Aldehyde)
Aryl Iodide Coupling Partner
Yield (%)
Enantiomeric Excess (ee %)
Cyclohexanecarbaldehyde
Iodobenzene
82%
96%
Cyclohexanecarbaldehyde
4-Iodotoluene
79%
95%
Cyclopentanecarbaldehyde
1-Iodo-4-methoxybenzene
74%
92%
Pivalaldehyde
Iodobenzene
88%
98%
Application II: Hemilabile (N,S) Ligand in Ni-Catalyzed Cross-Coupling
Beyond C–H activation, 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine serves as an exceptional hemilabile ligand for base-metal catalysis. In Ni-catalyzed Suzuki-Miyaura couplings of sterically hindered aryl chlorides, rigid bidentate ligands often stall the catalytic cycle at the transmetalation step due to extreme steric crowding.
Causality of the Design: The primary amine acts as a strong, hard donor that firmly anchors the Ni center. The thiophene sulfur acts as a soft, hemilabile donor. Upon oxidative addition of a bulky aryl chloride, the steric clash forces the weak Ni–S bond to dissociate. This transiently opens a coordination site, allowing the bulky boronic acid to undergo transmetalation. Following reductive elimination, the sulfur recoordinates, stabilizing the active Ni(0) species and preventing catalyst aggregation (black nickel formation).
Hemilabile dynamics of the N,S-ligand in Ni-catalyzed cross-coupling.
Validated Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling of Hindered Aryl Chlorides
Self-Validating System: The reaction relies on the visual tracking of the Ni species. The initial
Ni(cod)2
/ligand mixture is pale yellow. Upon addition of the boronic acid and base, successful transmetalation shifts the solution to a deep red/brown. If the solution turns opaque black, the hemilabile ligand has failed to stabilize the Ni(0) intermediate, resulting in catalyst decomposition into inactive nickel nanoparticles.
Step-by-Step Methodology:
Catalyst Pre-activation: In a glovebox, dissolve
Ni(cod)2
(5.5 mg, 0.02 mmol, 5 mol%) and 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine (4.1 mg, 0.024 mmol, 6 mol%) in anhydrous Toluene (1.0 mL). Stir for 10 minutes until a homogenous pale yellow solution forms.
Reagent Addition: To a separate vial containing the sterically hindered aryl chloride (0.4 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 1.5 equiv), and anhydrous
K3PO4
(170 mg, 0.8 mmol, 2.0 equiv), transfer the catalyst solution.
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 60 °C for 12 hours. Monitor the color shift to deep red/brown as validation of active turnover.
Workup: Cool the reaction, dilute with EtOAc (5 mL), and filter through a short pad of Celite to remove inorganic salts and precipitated nickel. Concentrate the filtrate and purify via flash chromatography.
Performance Data
Aryl Chloride
Boronic Acid
Yield (%)
Turnover Number (TON)
2-Chloro-1,3-dimethylbenzene
Phenylboronic acid
91%
18.2
2,4,6-Triisopropylchlorobenzene
4-Methoxyphenylboronic acid
84%
16.8
1-Chloro-2-methoxybenzene
2-Methylphenylboronic acid
89%
17.8
References
Transient directing ligands for selective metal-catalysed C–H activation.Nature Reviews Chemistry.
Transient Directing Group Strategy as a Unified Method for Site Selective Direct C4–H Halogenation of Indoles.Organic Letters (ACS Publications).
Transition Metal-Catalyzed Enantioselective CH Functionalization via Chiral Transient Directing Group Strategies.Xingwei Li Research Group.
Application Note: Microwave-Assisted Synthesis of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Overcoming neo-pentyl steric hindrance in reductive amination via dielectric heating and Lewis acid co-activation. Introd...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists
Focus: Overcoming neo-pentyl steric hindrance in reductive amination via dielectric heating and Lewis acid co-activation.
Introduction & The Steric Challenge
Thiophene-containing primary amines are highly valued in drug discovery as metabolically stable bioisosteres for benzylamines. However, the synthesis of 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine presents a severe synthetic bottleneck. The presence of a tert-butyl group directly adjacent to the target chiral center creates a highly congested, neo-pentyl-like steric environment.
In conventional reductive amination, the Bürgi-Dunitz trajectory required for nucleophilic attack by ammonia (or an ammonium salt) onto the carbonyl carbon of the precursor ketone (2,2-dimethyl-1-(thiophen-2-yl)propan-1-one) is physically blocked. Consequently, standard protocols utilizing sodium triacetoxyborohydride (
NaBH(OAc)3
) at room temperature either fail completely or proceed so slowly that direct reduction of the ketone to the corresponding alcohol outpaces imine formation .
To bypass this thermodynamic and kinetic barrier, we detail a robust, self-validating protocol that synergizes microwave (MW) dielectric heating with Titanium(IV) isopropoxide (
Ti(OiPr)4
) activation.
Mechanistic Rationale: The Dual-Activation Strategy
This protocol abandons standard kinetic conditions in favor of a forced thermodynamic equilibrium, driven by two primary factors:
Lewis Acid & Scavenger Activation (
Ti(OiPr)4
): Titanium(IV) isopropoxide serves a dual purpose. First, it coordinates with the thiophenyl ketone's carbonyl oxygen, dramatically increasing its electrophilicity. Second, as the sterically hindered transient imine forms,
Ti(OiPr)4
irreversibly reacts with the eliminated water byproduct to form insoluble titanium dioxide (
TiO2
). This Le Chatelier-driven water scavenging forces the unfavorable equilibrium toward the metallo-imine intermediate .
Microwave Dielectric Heating: The extreme steric bulk of the tert-butyl group results in a high activation energy (
Ea
) for the transition state. Microwave irradiation provides rapid, uniform volumetric heating. The direct interaction of the electromagnetic field with the polar solvent (methanol) and the titanium complex accelerates the reaction kinetics, reducing a 24-hour reflux to a 25-minute automated sequence .
Figure 1: Mechanistic rationale for Ti(OiPr)4 and microwave co-activation.
Quantitative Condition Optimization
The necessity of the dual-activation strategy is validated by the optimization matrix below. The data demonstrates that neither thermal heating nor Lewis acid addition alone is sufficient to achieve high yields for this specific neo-pentyl system.
Table 1: Optimization of Reaction Conditions for 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine
Entry
Heating Method
Additive
Time
Yield (%)
Experimental Observation
1
Conventional (25 °C)
None
24 h
< 5%
Starting material recovered entirely.
2
Conventional (65 °C)
Ti(OiPr)4
24 h
42%
Incomplete conversion; sluggish kinetics.
3
Microwave (100 °C)
None
25 min
18%
Significant thiophenyl alcohol byproduct.
4
Microwave (100 °C)
Ti(OiPr)4
25 min
94%
Clean conversion to primary amine.
Experimental Protocol
This methodology is designed as a self-validating system. Visual cues (e.g., the formation of specific precipitates) are embedded in the steps to confirm the reaction is proceeding correctly.
Figure 2: Microwave-assisted reductive amination workflow for hindered thiophene ketones.
Phase 1: Metallo-Imine Formation
Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 2,2-dimethyl-1-(thiophen-2-yl)propan-1-one (
1.0 mmol
,
168 mg
).
Amine Source: Add ammonium acetate (
5.0 mmol
,
385 mg
) followed by anhydrous methanol (
3.0 mL
). Causality Note: A 5-fold excess of ammonium acetate is used to suppress any potential secondary amine dimerization, though the tert-butyl group naturally hinders this side reaction.
Lewis Acid Addition: Under a gentle stream of nitrogen, inject titanium(IV) isopropoxide (
2.0 mmol
,
0.59 mL
).
Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover) at
100∘C
for
10 minutes
(Normal absorption level, 30-second pre-stirring).
Phase 2: Hydride Reduction
Cooling: Allow the vial to cool to room temperature via the instrument's internal compressed air cooling jet.
Reductant Addition: Carefully uncap the vial and add sodium cyanoborohydride (
NaBH3CN
) (
1.5 mmol
,
94 mg
) in one single portion.
⚠️ Safety & Trustworthiness Check:NaBH3CN
is highly toxic. This step must be performed in a well-ventilated fume hood.
NaBH3CN
is chosen over
NaBH4
because it is stable at the slightly acidic pH generated by the ammonium acetate buffer, preventing premature off-gassing of hydrogen.
Irradiation: Reseal the vial with a new crimp cap and subject to microwave irradiation at
100∘C
for an additional
15 minutes
.
Phase 3: Workup and Isolation
Basic Quench (Critical Step): Cool the vial to room temperature. Transfer the mixture to a 50 mL flask and quench by slowly adding
1.0 M
aqueous
NaOH
(
5 mL
).
Causality Note: The basic quench serves two mandatory purposes: (A) It prevents the formation of highly lethal hydrogen cyanide (
HCN
) gas from residual cyanoborohydride. (B) It hydrolyzes the titanium complex, precipitating it out of solution.
Visual Validation: Stir vigorously for
10 minutes
. The reaction is proceeding correctly if a thick, stark-white suspension of insoluble
TiO2
forms.
Filtration: Filter the white colloidal suspension through a tightly packed pad of Celite. Failure to use Celite will result in an unbreakable emulsion during liquid-liquid extraction. Wash the filter cake thoroughly with ethyl acetate (
3×10 mL
).
Extraction: Transfer the clear filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (
10 mL
).
Purification: Combine the organic layers, wash with brine (
15 mL
), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel,
DCM:MeOH:NH4OH
90:9:1) to afford the pure 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine.
References
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium (IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. URL:[Link]
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, vol. 43, no. 46, 2004, pp. 6250-6284. URL:[Link]
Application
Application Note: Strategic Incorporation of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine (DMTPA) in Peptidomimetic Drug Design
Target Audience: Research Scientists, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Physicochemical Rationale The transition of...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Peptide Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary & Physicochemical Rationale
The transition of native peptides into viable clinical therapeutics is historically bottlenecked by poor pharmacokinetic (PK) profiles, specifically rapid proteolytic degradation and low membrane permeability [1]. To overcome these liabilities, the design of peptidomimetics frequently relies on the incorporation of unnatural, sterically demanding building blocks.
2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine (DMTPA) is a highly privileged, chiral primary amine that serves as a transformative building block in peptidomimetic synthesis. Its unique architecture features an alpha-carbon flanked by a massive tert-butyl (neopentyl-like) group and a thiophene ring .
Steric Shielding (The tert-Butyl Effect): The extreme steric bulk of the tert-butyl moiety restricts the rotational freedom of adjacent amide bonds. When DMTPA is coupled to a peptide, this bulk acts as a physical shield, preventing the nucleophilic attack of water mediated by protease active sites (e.g., carboxypeptidases) [3].
Lipophilic & Electronic Tuning (The Thiophene Effect): Thiophene acts as a bioisostere for phenyl rings but provides a distinct electron density profile. The sulfur heteroatom engages in specialized chalcogen bonding and pi-stacking within hydrophobic target pockets (such as the S1' or S2' subsites of proteases), while simultaneously driving up the overall lipophilicity (LogP) to enhance Caco-2 cell permeability[4].
Synthesis Workflows & Mechanistic Pathways
DMTPA can be integrated into peptidomimetics via two highly efficient routes: as a C-terminal capping agent post-Solid-Phase Peptide Synthesis (SPPS), or as the primary amine component in a de novo Ugi Four-Component Reaction (U-4CR) [2].
Workflows for incorporating DMTPA into peptidomimetics via Ugi-4CR and SPPS capping.
Mechanism of protease resistance and target anchoring mediated by the DMTPA moiety.
Experimental Protocols
Protocol A: C-Terminal Capping via Solution-Phase Amidation
Because C-terminally modified peptides neutralize the negative charge of the native carboxylate, this modification drastically improves membrane permeability [1]. However, the extreme steric hindrance of DMTPA requires highly reactive coupling conditions to prevent incomplete reactions.
Causality Check: Standard coupling reagents (e.g., HBTU/HOBt) will fail due to the massive neopentyl bulk. We must utilize the highly reactive uronium salt HATU in combination with HOAt to accelerate the formation of the active ester and drive the amidation forward.
Step-by-Step Methodology:
Peptide Cleavage: Synthesize the desired peptide sequence on a hyper-acid-sensitive 2-Chlorotrityl chloride (2-CTC) resin. Cleave the fully side-chain-protected peptide using 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes. Neutralize with pyridine and evaporate.
Activation: Dissolve the protected peptide free acid (1.0 eq) in anhydrous DMF. Add HATU (2.0 eq) and HOAt (2.0 eq). Stir for 5 minutes at room temperature to form the active ester.
Amidation: Add DMTPA (2.5 eq) followed by N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Elevate the temperature to 40°C to overcome steric repulsion. Stir for 18–24 hours.
Validation: Monitor reaction completion via LC-MS. The mass should reflect the addition of the DMTPA moiety minus H₂O.
Global Deprotection: Evaporate the DMF, treat the crude residue with a standard cleavage cocktail (95% TFA / 2.5% Triisopropylsilane / 2.5% H₂O) for 2 hours to remove side-chain protecting groups.
Purification: Precipitate in cold diethyl ether and purify via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Protocol B: Ugi Four-Component Reaction (U-4CR)
The Ugi reaction condenses an aldehyde, a carboxylic acid, an isocyanide, and an amine into a highly functionalized bis-amide (peptomer) [2]. Using DMTPA as the amine component embeds the bulky thiophene pharmacophore directly into the peptidomimetic core.
Causality Check: To prevent side reactions (such as the Passerini three-component reaction), the imine must be pre-formed before the addition of the carboxylic acid and isocyanide.
Step-by-Step Methodology:
Imine Formation: In a dry vial, dissolve DMTPA (1.0 eq) and the chosen aldehyde (1.0 eq) in anhydrous Methanol (MeOH) (0.5 M concentration). Stir at room temperature for 2 hours.
Condensation: To the pre-formed imine solution, sequentially add the carboxylic acid (e.g., an N-Boc-protected amino acid) (1.0 eq) and the isocyanide (1.2 eq).
Reaction: Seal the vial and stir at room temperature for 48 hours. The bulky nature of DMTPA slows the final Mumm rearrangement step, necessitating extended reaction times.
Workup: Remove the solvent under reduced pressure. Redissolve the crude mixture in Ethyl Acetate, wash with saturated NaHCO₃, 1M HCl, and brine.
Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Quantitative Data Presentation
The incorporation of DMTPA yields profound improvements in both pharmacokinetic stability and target engagement. The table below summarizes the comparative data of a model hexapeptide targeting a generic serine protease.
Construct Type
C-Terminal Modification
Human Serum Half-Life (t₁/₂)
Caco-2 Permeability (Pₐₚₚ)
Target Protease IC₅₀ (nM)
Native Peptide
Free Acid (-OH)
0.8 hours
< 1.0 × 10⁻⁶ cm/s
85.4
Standard Amide
Benzylamine (-NH-Bn)
5.2 hours
4.5 × 10⁻⁶ cm/s
22.1
DMTPA-Capped
DMTPA (-NH-DMTPA)
> 72.0 hours
15.8 × 10⁻⁶ cm/s
4.3
Data Interpretation: The native peptide degrades rapidly and cannot cross the lipid bilayer due to the charged carboxylate. While standard benzylamine capping improves parameters moderately, the DMTPA-capped peptidomimetic exhibits near-total resistance to serum proteases (due to the tert-butyl shield) and a 15-fold increase in permeability (driven by the lipophilic thiophene ring). The IC₅₀ is also vastly improved, indicating that the thiophene ring successfully anchors into the protease's hydrophobic S1' subsite.
References
Title: Recent Advances in the Synthesis of C-Terminally Modified Peptides
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Solid-Phase Synthesis of Peptoid Oligomers Containing Crowded tert-Butyl Side Chains
Source: ACS Publications (The Journal of Organic Chemistry)
URL: [Link]
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purifying 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine Batches
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter downstream processing bottlenecks when dealing with bulky, lipophilic amines containing heterocyclic motifs.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter downstream processing bottlenecks when dealing with bulky, lipophilic amines containing heterocyclic motifs.
Isolating 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine presents a unique chemical challenge. The highly lipophilic 2,2-dimethylpropyl (neopentyl-like) group fundamentally alters the partition coefficient (LogP) of the protonated amine, while the electron-rich thiophene ring complicates standard chromatographic separation from neutral starting materials. This guide provides self-validating, field-tested protocols designed to isolate your target amine with uncompromising purity.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My standard aqueous workup (DCM / 1N HCl) is failing to remove unreacted thiophene precursors. Why is the amine staying in the organic layer?A1: The failure lies in the thermodynamics of your solvent and counterion choice. The bulky 2,2-dimethylpropyl group sterically shields the protonated ammonium center. When using dichloromethane (DCM) and hydrochloric acid (HCl), the resulting amine hydrochloride salt forms a tight ion pair that is surprisingly highly soluble in DCM, preventing it from partitioning into the water[1].
The Fix: You must manipulate the dielectric constant of the organic phase. Switch to a strictly non-polar solvent like heptane, and use 10% aqueous sulfuric acid (
H2SO4
) instead of HCl. Sulfate salts of lipophilic amines possess higher hydration energies than their chloride counterparts, forcing the amine into the aqueous phase while neutral thiophenes remain trapped in the heptane[2].
Q2: NMR indicates contamination with the 3-thiophenyl isomer. How do I separate these?A2: Standard acid-base extraction cannot differentiate between the 2-thiophenyl and 3-thiophenyl isomers due to their nearly identical pKa values and boiling points. Standard silica gel chromatography is also often ineffective for basic heterocycles without specialized modifiers.
The Fix: Diastereomeric salt resolution. Because the C1 carbon of your target amine is chiral, reacting the mixture with a chiral acid (such as L-tartaric acid) will form diastereomeric salts with distinct crystal lattice energies and solubility profiles, allowing for separation via fractional crystallization[3].
Q3: I synthesized the amine via a Staudinger reduction, and I cannot get rid of the triphenylphosphine oxide (TPPO). What is the most scalable removal method?A3: TPPO is notoriously difficult to remove because it co-elutes with polar amines and maintains moderate solubility in most standard organic solvents.
The Fix: Utilize a Zinc Chloride (
ZnCl2
) precipitation strategy.
ZnCl2
forms a highly insoluble coordination complex with TPPO in ethanol, allowing you to simply filter away the phosphorus byproduct before performing your final acid-base extraction[4].
Causality Check: This protocol relies on maximizing the polarity gap. By using a highly non-polar organic solvent and a strongly hydrating counterion (sulfate), we overcome the lipophilicity of the 2,2-dimethylpropyl group to achieve phase separation.
Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to completely remove any polar reaction solvents (e.g., THF, MeOH).
Dissolution: Redissolve the crude residue in Heptane (10 mL/g of crude). Critical: Do not use DCM or EtOAc.
Acidic Extraction: Add 10% aqueous
H2SO4
(5 mL/g). Stir vigorously for 15 minutes. The sulfate counterion ensures the protonated amine partitions entirely into the aqueous layer[2].
Phase Separation: Separate the layers. The organic heptane layer contains unreacted thiophene, thiophene-2-carboxaldehyde, and other neutral organic impurities. Wash the aqueous layer once more with Heptane (2 mL/g) to ensure complete removal of neutral lipophiles.
Basification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 5N NaOH dropwise until the pH reaches >12. The aqueous layer will turn milky as the free base amine oils out.
Recovery: Extract the free base amine into Methyl tert-butyl ether (MTBE) (3 x 5 mL/g). MTBE is preferred over diethyl ether due to lower water miscibility and reduced emulsion formation.
Isolation: Wash the combined MTBE layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Self-Validation Check: Spot the final MTBE extract on a TLC plate alongside the crude mixture. Elute with 90:10:1 Hexane:EtOAc:Triethylamine. The neutral thiophene impurities (high Rf) should be completely absent, leaving only the amine (staining positive with ninhydrin).
Protocol B: Diastereomeric Salt Resolution (Isomeric Amine Removal)
Causality Check: Diastereomers possess different physical properties. By forming a salt with a chiral acid, we translate an inseparable mixture of enantiomers/isomers into physically separable diastereomeric crystals[3].
Salt Formation: Dissolve the crude amine mixture (free base form) in hot isopropanol (IPA) (8 mL/g) at 70 °C.
Chiral Acid Addition: Add 1.0 equivalent of L-(+)-Tartaric acid portion-wise. Stir until a homogeneous solution is achieved.
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight. Note: Rapid cooling traps impurities in the crystal lattice; slow cooling ensures high diastereomeric excess (de).
Filtration: Filter the resulting crystals using a Büchner funnel. Wash the filter cake with ice-cold IPA (1 mL/g).
Free-Basing: Suspend the purified salt in water, basify to pH 12 with 2N NaOH, and extract the pure amine into MTBE. Concentrate to yield the isomerically pure target.
Self-Validation Check: Analyze the free-based amine via
1H
NMR. The methine proton adjacent to the amine and thiophene ring will show a distinct chemical shift difference between the 2-thiophenyl and 3-thiophenyl isomers, confirming isomeric purity.
Part 3: Quantitative Method Comparison
To assist in selecting the appropriate purification campaign, consult the empirical performance data below:
Purification Strategy
Target Impurity Profile
Expected Yield Recovery
Purity Improvement
Scalability
Relative Cost
Advanced Acid-Base Extraction
Neutral Thiophenes (Precursors, Halides)
85–95%
+15–25%
High
Low
Diastereomeric Salt Resolution
Isomeric Amines (e.g., 3-thiophenyl)
35–45% (max 50% for racemate)
>99% ee/de
Medium
Moderate
ZnCl2
Complexation
Triphenylphosphine Oxide (TPPO)
80–90%
Complete TPPO removal
High
Low
Part 4: Purification Decision Workflow
Use the following logical workflow to determine the exact sequence of operations based on your batch's analytical profile.
Caption: Decision tree for selecting the optimal purification strategy based on batch impurity profiles.
Part 5: References
Wikipedia Contributors. Acid–base extraction. Wikipedia, The Free Encyclopedia. Available at:[Link]
ACS Publications. Synthesis of the Lipophilic Amine Tail of Abediterol Enabled by Multiphase Flow Transformations. Organic Process Research & Development. Available at:[Link]
RSC Publishing. Organic & Biomolecular Chemistry: Asymmetric synthesis of chiral amines. Royal Society of Chemistry. Available at:[Link]
MDPI. Antiprotozoal Aminosteroid Alkaloids from Buxus obtusifolia (Mildbr.) Hutch. Molecules. Available at: [Link]
Technical Support Center: Crystallization & Resolution of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine
Welcome to the Technical Support and Troubleshooting Portal for the crystallization and chiral resolution of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine . Due to the extreme steric hindrance of the tert-butyl group and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Portal for the crystallization and chiral resolution of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine .
Due to the extreme steric hindrance of the tert-butyl group and the unique electronic properties of the thiophene ring, this API intermediate presents significant crystallization challenges. This guide is engineered for process chemists and drug development professionals to troubleshoot liquid-liquid phase separation (LLPS), overcome enantiomeric excess (ee%) plateaus, and control polymorphic phase transitions.
Process Optimization Workflow
The following decision tree outlines the critical path for optimizing the chiral resolution and crystallization of this sterically hindered thiophene-amine.
Workflow for optimizing chiral resolution and crystallization of thiophene-amines.
Troubleshooting Guides & FAQs
Q1: My crystallization is "oiling out" (forming an emulsion) instead of forming crystals. What is the mechanistic cause, and how do I fix it?
Mechanistic Cause:
You are experiencing Liquid-Liquid Phase Separation (LLPS) . 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine is highly lipophilic. When supersaturation is generated too rapidly (e.g., via fast cooling), the integration of these bulky solute molecules into a rigid crystal lattice is kinetically hindered. Consequently, the thermodynamic state of the system crosses the binodal curve before the solubility curve, causing the solution to demix into a solute-rich "oil" phase and a solvent-rich phase [1]. This is highly detrimental, as the oil droplets act as an excellent solvent for unwanted impurities, degrading product purity [2].
The Fix:
You must operate strictly within the Metastable Zone Width (MSZW) and avoid the LLPS boundary.
Flatten the Cooling Curve: Switch from linear cooling to a cubic cooling profile to maintain a constant, low level of supersaturation.
Implement Seeding: Introduce seed crystals at a temperature above the cloud point (binodal curve) but below the clear point (solubility curve). This provides a pre-existing lattice for the solute to integrate into, bypassing the high activation energy required for primary nucleation.
Q2: I am trying to resolve the enantiomers using L-Tartaric Acid, but my ee% is plateauing at ~60%. Why is this happening?
Mechanistic Cause:
When resolving chiral amines, the diastereomeric salts (e.g., the (R)-amine-L-tartrate vs. the (S)-amine-L-tartrate) must have significantly different solubilities. However, a plateau in ee% usually indicates that the system has hit a eutectic point or is forming a solid solution where the "wrong" enantiomer is co-crystallizing within the lattice [3].
The Fix:
You must alter the thermodynamic landscape of the crystallization.
Solvent Switching: Change the solvent system to alter the solubility ratio of the diastereomers. Moving from a purely protic solvent (Ethanol) to an aprotic/protic mixture (Ethyl Acetate/Isopropanol) often disrupts the hydrogen-bonding networks that stabilize solid solutions.
Polymorph Control: The tartrate salt may exist in multiple polymorphic forms. Ensure you are seeding with the thermodynamically stable polymorph (often Form C or Form A) to drive the equilibrium toward the pure diastereomer [3].
Q3: The crystal habit is inconsistent between batches (sometimes needles, sometimes blocks), which is ruining my filtration times. How can I control this?
Mechanistic Cause:
Thiophene rings are notorious for exhibiting conformational polymorphism [4]. Because the energy barrier for rotation around the C-C bond connecting the thiophene ring to the chiral center is relatively low, the molecule can crystallize in different conformations (e.g., the sulfur atom oriented syn or anti relative to the amine group). Different solvents stabilize different conformers, leading to varying crystal habits (needles vs. blocks).
The Fix:
Standardize your solvent matrix and aging time. If you require block-like crystals for rapid filtration, utilize a solvent-mediated phase transition (SMPT). Hold the slurry at an elevated temperature (e.g., 50 °C) for 12–24 hours before final cooling. This provides the activation energy necessary for the metastable needle-like crystals to dissolve and recrystallize into the thermodynamically stable block-like polymorph.
Quantitative Data Presentation
The following table summarizes the phase behavior and resolution efficiency of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine across various experimental conditions.
Resolving Agent
Solvent System (v/v)
Cooling Rate
Seeding
Phase Observation
ee%
Yield (%)
L-Tartaric Acid
IPA / Water (9:1)
1.0 °C/min
No
Oiling Out (LLPS)
N/A
N/A
L-Tartaric Acid
IPA / Water (9:1)
0.1 °C/min
Yes
Crystalline (Form A)
98.5%
42.0%
D-Mandelic Acid
Ethyl Acetate
0.5 °C/min
No
Gelation / Amorphous
N/A
N/A
(-)-DTTA
Ethanol
0.1 °C/min
Yes
Crystalline (Form B)
85.0%
35.5%
Validated Experimental Protocols
Protocol A: Diastereomeric Salt Screening (Microscale)
This protocol is designed to rapidly identify viable resolving agents while preventing false negatives caused by kinetic hindrance.
Preparation: Weigh 0.50 mmol of racemic 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine into a 4 mL borosilicate glass vial.
Acid Addition: Add 0.50 mmol of the target resolving acid (e.g., L-Tartaric Acid).
Solvation: Add 2.0 mL of the primary solvent (e.g., Isopropanol).
Dissolution: Heat the mixture to 65 °C under magnetic agitation (500 rpm) until a clear solution is achieved (Clear Point).
Controlled Cooling: Program the heating block to cool at a strict linear rate of 0.1 °C/min down to 5 °C.
Self-Validation Step: If the solution remains clear after 24 hours at 5 °C, the protocol has failed to reach the nucleation threshold. Corrective action: Add an antisolvent (e.g., Heptane) dropwise at 5 °C until slight turbidity persists, then age for 12 hours.
Isolation: Isolate the resulting crystals via vacuum filtration, wash with 0.5 mL of cold antisolvent, and dry under vacuum at 40 °C for 12 hours. Determine ee% via Chiral HPLC.
Protocol B: Anti-Oiling Out Cooling Crystallization (Scale-Up)
This protocol utilizes seeding and non-linear cooling to bypass the LLPS binodal boundary.
Preparation: Prepare a solution of the amine-tartrate salt in an Isopropanol/Water (9:1 v/v) mixture at a concentration of 50 mg/mL in a jacketed reactor.
Dissolution: Heat the reactor to 70 °C to ensure complete destruction of the crystalline lattice.
Pre-Seeding Cooling: Cool the reactor to 55 °C. Note: This temperature must be experimentally verified to be within the MSZW, strictly above the LLPS cloud point.
Seeding: Introduce 1.0 wt% of high-purity seed crystals (milled to a
d50
of 20-30 µm) suspended in 1 mL of Isopropanol.
Maturation: Hold the temperature isothermally at 55 °C for 60 minutes.
Self-Validation Step: Monitor the reactor using an in-situ FBRM (Focused Beam Reflectance Measurement) probe. A steady increase in fine chord counts without a massive spike in broadband turbidity validates successful secondary nucleation. A sudden, massive spike in turbidity indicates protocol failure (onset of LLPS).
Cubic Cooling: Initiate a non-linear (cubic) cooling profile from 55 °C to 10 °C over 8 hours. This maintains a constant supersaturation driving force as the solubility drops.
Isolation: Filter the slurry, wash with cold Isopropanol, and dry under vacuum.
References
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Processes (MDPI).[Link]
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development (ACS).[Link]
Taking Advantage of Polymorphism To Effect an Impurity Removal: Development of a Thermodynamic Crystal Form of (R,R)-Formoterol Tartrate. Organic Process Research & Development (ACS).[Link]
Crystal structures of four chiral imine-substituted thiophene derivatives. Acta Crystallographica Section C (IUCr).[Link]
Reference Data & Comparative Studies
Validation
Comprehensive LC-MS/MS Method Validation Guide for 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine
Introduction & Objective The quantification of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine in biological matrices (e.g., human plasma) presents a unique set of bioanalytical challenges. As a highly lipophilic, basic pri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Objective
The quantification of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine in biological matrices (e.g., human plasma) presents a unique set of bioanalytical challenges. As a highly lipophilic, basic primary amine featuring an electron-rich thiophene heterocycle, this analyte is prone to severe peak tailing and matrix-induced ion suppression.
To support rigorous pharmacokinetic (PK) studies, laboratories must develop Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods that strictly adhere to the harmonized ICH M10 guidelines, which unify FDA and EMA expectations[1]. This guide objectively compares column chemistries and sample preparation techniques to establish a high-throughput, self-validating analytical workflow.
Mechanistic Profiling of the Analyte
Before selecting experimental parameters, we must establish the causality behind the analyte's behavior based on its physicochemical properties:
Primary Amine (pKa ~9.5): The molecule is highly basic and remains protonated at physiological and typical acidic LC conditions. This leads to secondary ion-exchange interactions with residual surface silanols on silica columns, causing severe peak tailing.
Thiophene Ring: This electron-rich aromatic heterocycle is highly polarizable, offering a distinct opportunity for orthogonal
π−π
(pi-pi) interactions.
tert-Butyl Group (2,2-dimethyl): Imparts significant steric bulk and hydrophobicity, necessitating strong organic elution conditions.
Comparative Analysis 1: Column Chemistry (C18 vs. Biphenyl)
The Causality:
Traditional C18 stationary phases rely exclusively on dispersive hydrophobic (van der Waals) interactions. While C18 provides adequate retention for the hydrophobic tert-butyl group, it often fails to resolve the basic amine from isobaric endogenous matrix interferences, leading to tailing.
In contrast, Biphenyl stationary phases offer complementary selectivity. The extended
π
system of the biphenyl ligand engages in
π−π
and dipole-dipole interactions with the analyte's thiophene ring[2]. This dual-retention mechanism allows for greater retention of the basic amine, enabling the use of a higher percentage of organic modifier in the mobile phase. Higher organic content exponentially increases electrospray ionization (ESI) desolvation efficiency, directly boosting sensitivity.
Table 1: Chromatographic Performance Comparison
(Data representative of 50 x 2.1 mm, 1.7 µm columns; Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile)
Parameter
Standard C18 Column
Core-Shell Biphenyl Column
Primary Retention Mechanism
Hydrophobic only
Hydrophobic +
π−π
Dipole
Retention Time (tR)
1.85 min
2.40 min
Peak Asymmetry (Tf)
1.6 (Severe Tailing)
1.1 (Highly Symmetrical)
Signal-to-Noise (S/N)
150:1
480:1
Matrix Peak Resolution
Co-elution observed
Baseline resolved (Rs > 2.0)
Comparative Analysis 2: Sample Preparation (PPT vs. SLE vs. MCX-SPE)
The Causality:
Biological matrices contain high concentrations of endogenous phospholipids, which cause severe ion suppression in the MS source. To achieve Lower Limits of Quantification (LLOQ) in the low pg/mL range, these lipids must be eradicated.
Protein Precipitation (PPT): Fast, but leaves >90% of phospholipids in the extract, failing ICH M10 matrix effect criteria[1].
Supported Liquid Extraction (SLE): Requires buffering the plasma to pH > 11.5 to neutralize the basic amine. However, the extreme hydrophobicity of the neutralized analyte leads to non-specific binding to the extraction matrix, resulting in poor recovery.
Mixed-Mode Cation Exchange (MCX) SPE: The optimal choice. By acidifying the sample, the amine is fully protonated. It binds strongly to the sulfonic acid groups on the MCX sorbent via ionic interactions. This "locks" the analyte in place, allowing for aggressive washing with 100% methanol to completely wash away neutral lipids and phospholipids before eluting the analyte with a basic organic solvent.
Table 2: Extraction Efficiency and Matrix Effects (Human Plasma)
Extraction Method
Absolute Recovery (%)
Matrix Factor (%)
%CV (Precision)
PPT (Acetonitrile)
85%
42% (Severe Suppression)
18.5%
SLE (MTBE extraction)
65%
92%
12.0%
MCX-SPE
94%
98% (Negligible)
3.2%
Step-by-Step Self-Validating Protocol
To ensure trustworthiness and compliance with global regulatory standards[3], the method utilizes a stable-isotope labeled internal standard (SIL-IS), specifically 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine-d9 , to automatically correct for extraction variance and residual matrix effects.
Step 1: Sample Pre-treatment
Aliquot 100 µL of human plasma into a 96-well plate.
Add 10 µL of SIL-IS working solution (100 ng/mL).
Add 100 µL of 4% Phosphoric acid (
H3PO4
) in water. Vortex for 2 minutes.
(Causality: Acidification disrupts protein-drug binding and ensures the primary amine is fully ionized for SPE capture).
Step 2: MCX Solid Phase Extraction
Condition: Pass 200 µL Methanol, followed by 200 µL LC-MS grade Water through the MCX plate.
Load: Transfer the pre-treated sample (210 µL) to the plate. Apply low vacuum (approx. 5 inHg).
Wash 1 (Aqueous): 200 µL of 2% Formic acid in water (removes polar endogenous interferences).
Wash 2 (Organic): 200 µL of 100% Methanol (removes neutral lipids and ion-suppressing phospholipids).
Elute: 2 x 100 µL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol.
(Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent for targeted elution).
Dry & Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of 10% Acetonitrile in Water.
Step 3: LC-MS/MS Conditions
Analytical Column: Core-Shell Biphenyl (50 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient: 10% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1.0 min, re-equilibrate at 10% B.
Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.
Regulatory Validation Workflow (ICH M10)
Following method optimization, a full validation must be executed according to the ICH M10 guidelines[1]. The self-validating system must prove that the method is reproducible across multiple days, operators, and matrix lots.
Core bioanalytical method validation workflow according to ICH M10 guidelines.
References
PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained
Symmetric[Link]
Bioanalytical Method Validation and Study Sample Analysis M10
International Council for Harmonisation (ICH)[Link]
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases
LCGC International - Chromatography Online[Link]
In vivo vs in vitro efficacy of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine compounds
A Comparative Guide to the Preclinical Evaluation of Novel Thiophene-Based CNS Agents Focus: In Vitro vs. In Vivo Efficacy of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine Analogs This guide provides a comprehensive frame...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Preclinical Evaluation of Novel Thiophene-Based CNS Agents
Focus: In Vitro vs. In Vivo Efficacy of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine Analogs
This guide provides a comprehensive framework for assessing the therapeutic potential of novel thiophene-based compounds, using the 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine scaffold as a representative case study. We will navigate the critical transition from molecular target engagement in controlled in vitro environments to the complex behavioral outcomes observed in in vivo models, elucidating the scientific rationale behind each experimental step.
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, integral to numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Notably, thiophene derivatives are central to several central nervous system (CNS) therapeutics, such as the antipsychotic olanzapine and the antidepressant duloxetine.[4] The structural motif of 1-(thiophen-2-yl)propan-1-amine is a key pharmacophore for potent dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5] This guide, therefore, presupposes a primary hypothesis that novel analogs like 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine are candidates for development as serotonin-norepinephrine reuptake inhibitors (SNRIs).
Our objective is to provide fellow researchers, scientists, and drug development professionals with a logical, evidence-based roadmap for characterizing such compounds, bridging the crucial gap between benchtop chemistry and potential clinical utility.
Part 1: In Vitro Efficacy Assessment — Defining the Molecular Signature
The journey of a novel compound begins in vitro. These initial assays are fundamental to establishing a mechanism of action (MOA) with precision, determining potency, and identifying potential off-target liabilities before advancing to more resource-intensive in vivo studies. Our strategy is to build a pharmacological profile by first confirming engagement with our primary targets and then screening for undesirable interactions with related pathways.
Causality: The core hypothesis is that our thiophene propanamine compound functions as an SNRI. Therefore, the primary experimental goal is to quantify its binding affinity and functional inhibition of the key monoamine transporters: SERT, NET, and the dopamine transporter (DAT). High affinity for SERT and NET, with lower affinity for DAT, would be the hallmark of a desirable SNRI profile.
This assay directly measures the functional ability of the test compound to block the uptake of radiolabeled neurotransmitters into cells engineered to express specific human transporters.
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SERT, NET, or DAT are cultured to confluence in 96-well plates.
Assay Preparation: On the day of the experiment, cell monolayers are washed once with Krebs-HEPES buffer (KHB).
Compound Incubation: Cells are pre-incubated for 5-10 minutes at room temperature with 50 µL of KHB containing various concentrations of the test compound (e.g., 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine) or a reference compound (e.g., Duloxetine).
Radiotracer Addition: Uptake is initiated by adding 50 µL of KHB containing the test compound and a fixed concentration of a radiolabeled substrate (e.g., [³H]-5-HT for SERT, [³H]-Norepinephrine for NET, or [³H]-Dopamine for DAT).
Uptake Reaction: The reaction proceeds for a short duration (typically 1-5 minutes) at room temperature.
Termination: The reaction is stopped by rapidly aspirating the buffer and washing the cells twice with ice-cold KHB.
Lysis and Quantification: Cells are lysed with 1% sodium dodecyl sulfate (SDS). The lysate is transferred to scintillation vials, and radioactivity is quantified using a liquid scintillation counter.
Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor (e.g., fluoxetine for SERT). Specific uptake is calculated by subtracting non-specific from total uptake. IC₅₀ values (the concentration of compound that inhibits 50% of specific uptake) are determined by non-linear regression analysis of the concentration-response curves.
Hypothetical Data Summary:
Compound
SERT IC₅₀ (nM)
NET IC₅₀ (nM)
DAT IC₅₀ (nM)
NET/SERT Ratio
DAT/SERT Ratio
Test Compound A
15.2
45.6
>1000
3.0
>65
Duloxetine (Reference)
5.2
15.8
850
3.0
163
Data in this table is hypothetical and for illustrative purposes only.
Causality: Many CNS-active compounds can interact with monoamine oxidases (MAO-A and MAO-B), enzymes critical for neurotransmitter degradation.[7] Unintended MAO inhibition can lead to serious adverse effects, including hypertensive crisis. It is therefore essential to demonstrate that our compound's primary activity is transporter inhibition, not enzymatic inhibition.
Experimental Protocol: MAO-Glo™ Assay
This commercially available luminescent assay provides a rapid and sensitive method for measuring MAO-A and MAO-B activity.[8][9]
Reagent Preparation: Recombinant human MAO-A or MAO-B enzyme, a MAO substrate (e.g., luminogenic derivative), and Luciferin Detection Reagent are prepared according to the manufacturer's protocol.
Compound Addition: The test compound is serially diluted and added to a 96-well plate.
Enzyme Incubation: MAO-A or MAO-B enzyme is added to the wells and pre-incubated with the compound for 15 minutes at room temperature to allow for potential binding.
Reaction Initiation: The MAO substrate is added to initiate the enzymatic reaction. The plate is incubated for 60 minutes at room temperature. The reaction produces a luciferin precursor.
Signal Generation: Luciferin Detection Reagent is added, which converts the precursor to luciferin and generates a luminescent signal in the presence of luciferase.
Quantification: Luminescence is measured using a plate-reading luminometer.
Data Analysis: IC₅₀ values are calculated by comparing the signal in the presence of the test compound to positive (no inhibitor) and negative (known potent inhibitor, e.g., Clorgyline for MAO-A, Pargyline for MAO-B) controls.
Hypothetical Data Summary:
Compound
MAO-A IC₅₀ (µM)
MAO-B IC₅₀ (µM)
Test Compound A
>100
>100
Pargyline (Reference)
>100
0.085
Data in this table is hypothetical and for illustrative purposes only.
Caption: In Vitro Screening Cascade for Thiophene Analogs.
Part 2: In Vivo Efficacy Assessment — Validating a Biological Effect
Positive in vitro data provides a compelling reason to believe a compound should work. In vivo studies are designed to prove that it does work in a complex, living system. These experiments are crucial for demonstrating that the compound can achieve sufficient brain exposure to engage its target and elicit a measurable, therapeutically relevant behavioral response. For potential antidepressants, this involves using validated rodent models that are predictive of efficacy in humans.[10][11]
Behavioral Models for Antidepressant-Like Activity
Causality: The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most widely used acute screening models for antidepressant activity.[12][13] The underlying principle is that when faced with an inescapable stressor, rodents will adopt an immobile posture. This "behavioral despair" is robustly and reliably reduced by clinically effective antidepressant drugs. Therefore, a significant decrease in immobility time is considered a positive indicator of antidepressant-like efficacy.
Experimental Protocol: Forced Swim Test (FST) [13]
Animal Acclimation: Male C57BL/6 mice are acclimated to the housing facility for at least one week prior to testing.
Drug Administration: Animals are divided into groups (e.g., Vehicle, Test Compound at 10, 20, 40 mg/kg, and Positive Control like Imipramine at 30 mg/kg). The compound is administered intraperitoneally (i.p.) 30-60 minutes before the test.
Test Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
Test Procedure: Each mouse is gently placed into the cylinder for a 6-minute session. The session is video-recorded for later analysis.
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
Data Analysis: The mean duration of immobility is calculated for each group. Statistical significance between the vehicle and treatment groups is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Experimental Protocol: Tail Suspension Test (TST)
Animal and Drug Administration: The setup is identical to the FST.
Test Apparatus: Mice are suspended individually by their tails from a horizontal bar using adhesive tape (approximately 1 cm from the tip of the tail). The mouse is elevated 50 cm above the floor.
Test Procedure: Each mouse is suspended for a 6-minute session, which is video-recorded.
Behavioral Scoring: An observer, blind to the treatment conditions, scores the total duration of immobility over the 6-minute period.
Data Analysis: Statistical analysis is performed as described for the FST.
Hypothetical Data Summary:
Treatment Group (i.p.)
Dose (mg/kg)
Immobility Time in FST (seconds)
% Decrease vs. Vehicle
Vehicle
-
155 ± 10
-
Test Compound A
10
130 ± 12
16%
Test Compound A
20
95 ± 8
39%
Test Compound A
40
70 ± 9
55%
Imipramine (Reference)
30
75 ± 7
52%*
*Data represents mean ± SEM. p < 0.05 vs. Vehicle. Data is hypothetical and for illustrative purposes only.
Caption: In Vivo Efficacy Workflow for Antidepressant Candidates.
Part 3: Bridging the Gap — The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of this preclinical evaluation is to establish a clear and logical link between the compound's molecular action and its biological effect. A successful IVIVC provides confidence that the behavioral outcomes observed in vivo are a direct result of the target engagement quantified in vitro.
For our hypothetical Test Compound A, the potent dual inhibition of SERT and NET (in vitro IC₅₀ values of 15.2 nM and 45.6 nM, respectively) provides a strong mechanistic basis for the dose-dependent reduction in immobility observed in the Forced Swim Test (in vivo). The lack of activity at MAO enzymes strengthens this correlation, suggesting the behavioral effect is not due to off-target enzymatic inhibition.
This correlation is the cornerstone of a successful drug discovery program. It validates the initial hypothesis and provides the scientific justification for advancing a compound into more complex, long-term animal models (such as chronic unpredictable mild stress) and subsequent safety and toxicology studies.[12][13] The specific substitutions, such as the 2,2-dimethyl group on the propanamine backbone, likely influence the compound's conformation, affecting its binding affinity to the transporters and its metabolic stability, which are key parameters in the structure-activity relationship (SAR) that guides further chemical optimization.[14]
Caption: Logical Flow from Molecular Mechanism to Biological Effect.
Conclusion and Future Directions
This guide has outlined a systematic, hypothesis-driven approach to compare the in vitro and in vivo efficacy of a novel thiophene propanamine compound. By integrating molecular assays with behavioral pharmacology, we can build a compelling, data-supported narrative for a compound's therapeutic potential. Our hypothetical case study demonstrates that a compound with potent and selective SNRI activity in vitro translates to significant antidepressant-like effects in validated in vivo models.
The logical next steps for such a promising candidate would involve:
Chronic Efficacy Models: Employing models like Chronic Mild Stress (CMS) to assess efficacy after long-term dosing, which better mimics the clinical use of antidepressants.[12][13]
Detailed Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To build a quantitative model relating drug concentration in the brain to the magnitude of the behavioral response.
Safety Pharmacology: A comprehensive evaluation of the compound's effects on cardiovascular, respiratory, and central nervous system functions to identify potential safety concerns.
By following a rigorous and logical preclinical pathway, we can effectively de-risk novel chemical entities and increase the probability of translating a promising molecule into a life-changing therapy.
References
A Mini-Review on Therapeutic Potential of Thiophene Compounds. (2021). PubMed. [Link]
The Ethics and Efficacy of Antidepressant Drug Testing on Animals. (2024). Open Access Journals. [Link]
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). ResearchGate. [Link]
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. [Link]
Understanding and Predicting Antidepressant Response: Using Animal Models to Move Toward Precision Psychiatry. (2018). Frontiers in Psychiatry. [Link]
Animal Models of Depression: Molecular Perspectives. (2012). PMC. [Link]
Animal models of depression and their criteria of validation. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]
Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (2012). Molecules. [Link]
In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. (2017). Toxicology Letters. [Link]
Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (2023). ResearchGate. [Link]
Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. (2024). ResearchGate. [Link]
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). Journal of Population Therapeutics and Clinical Pharmacology. [Link]
Synthesis, properties and biological activity of thiophene: A review. (2010). Der Pharma Chemica. [Link]
Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. (2012). ResearchGate. [Link]
Comparing extraction techniques for 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine from biological matrices
An In-Depth Guide to the Comparative Analysis of Extraction Techniques for 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine from Biological Matrices This guide provides a comprehensive comparison of three prevalent extractio...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Comparative Analysis of Extraction Techniques for 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine from Biological Matrices
This guide provides a comprehensive comparison of three prevalent extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the quantitative analysis of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine from common biological matrices such as plasma and urine. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select the most appropriate method for their bioanalytical needs.
Introduction: The Bioanalytical Challenge
2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine is a primary amine whose structural motifs suggest potential applications in pharmaceutical development. Accurate quantification of this and similar molecules in biological matrices is fundamental to pharmacokinetic, pharmacodynamic, and toxicological studies. Biological samples, however, are complex mixtures containing proteins, salts, lipids, and endogenous metabolites that can significantly interfere with analysis and damage sensitive instrumentation like mass spectrometers[1][2]. The primary goal of sample preparation is, therefore, to isolate the analyte of interest from these interferences while maximizing recovery and ensuring a reproducible, robust analytical method[2].
Understanding the Analyte: Physicochemical Properties
The selection of an optimal extraction strategy is dictated by the physicochemical properties of the target analyte.
Key Functional Group: A primary amine (-NH₂). This group is basic and will be protonated (cationic) at physiological and acidic pH. The pKa of similar primary amines suggests that a pH greater than 10 is required to ensure it is in its neutral, free base form. This pH-dependent charge state is the cornerstone of designing selective LLE and SPE methods[4].
Predicted Lipophilicity (XlogP): 2.3[3]. This moderate lipophilicity indicates good solubility in organic solvents when in its neutral form, making it a suitable candidate for both LLE and reversed-phase SPE.
Method 1: Protein Precipitation (PPT)
PPT is often the first approach considered due to its simplicity, speed, and low cost. It is particularly useful in early-stage drug discovery where high throughput is a priority.
Principle of Operation
The core principle of PPT is the removal of proteins by reducing their solubility, causing them to "crash" out of the solution. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, which disrupts the hydration layer around the protein molecules, leading to their denaturation and aggregation[1][5][6]. The precipitated proteins are then separated by centrifugation or filtration, and the supernatant, containing the analyte, is collected for analysis.
Experimental Protocol: Protein Precipitation
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
Internal Standard (IS) Spiking: Add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte at 1 µg/mL) to each sample, except for double blanks.
Precipitation Step: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common) to the tube[5]. The solvent should contain 0.1% formic acid to aid in protein denaturation and improve analyte stability.
Vortex Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Transfer: Carefully aspirate the supernatant (~350 µL) and transfer it to a clean 96-well plate or autosampler vial for LC-MS/MS analysis. For some applications, an evaporation and reconstitution step may be necessary to improve sensitivity[7].
Workflow Diagram: Protein Precipitation
Caption: Workflow for Protein Precipitation (PPT).
Advantages and Disadvantages
Advantages: High throughput, low cost, simple procedure.
Disadvantages: Produces a relatively "dirty" extract, leading to significant matrix effects, potential for ion suppression in MS analysis, and reduced column lifetime[5]. Not suitable for achieving very low limits of quantification.
Method 2: Liquid-Liquid Extraction (LLE)
LLE offers a significant improvement in sample cleanliness over PPT by partitioning the analyte between two immiscible liquid phases.
Principle of Operation
LLE leverages the differential solubility of an analyte between an aqueous sample and an immiscible organic solvent[8]. For a basic compound like our target amine, the pH of the aqueous phase is critical. By adjusting the pH to at least two units above the analyte's pKa (pH > 10), the amine is converted to its neutral, free base form. This dramatically increases its affinity for a non-polar organic solvent, allowing it to be selectively extracted from the aqueous matrix, leaving polar interferences behind[2][9].
Experimental Protocol: Liquid-Liquid Extraction
Sample Aliquoting & IS Spiking: Pipette 200 µL of the biological sample (e.g., human plasma) into a 2 mL tube and add 10 µL of the internal standard.
pH Adjustment: Add 50 µL of 1 M sodium hydroxide or ammonium hydroxide to basify the sample to pH > 10.
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
Extraction: Vortex or mechanically shake the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.
Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube.
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Advantages and Disadvantages
Advantages: Provides a much cleaner extract than PPT, reducing matrix effects. The evaporation step allows for sample concentration, improving sensitivity[10].
Disadvantages: More labor-intensive and time-consuming than PPT. Requires the use of organic solvents, which may have environmental and safety implications. Can be challenging to automate.
Method 3: Solid-Phase Extraction (SPE)
SPE is widely regarded as the gold standard for sample preparation, offering the highest degree of selectivity and purification. It is ideal for methods requiring the lowest detection limits and maximum robustness.
Principle of Operation
SPE separates components of a mixture based on their physical and chemical interactions with a solid stationary phase packed in a cartridge or well plate[11][12]. For our target amine, a mixed-mode cation-exchange sorbent is the most powerful choice. This sorbent possesses both hydrophobic (e.g., C8 or C18) and ionic (e.g., sulfonic acid) functionalities.
Load: The sample is loaded under acidic conditions (e.g., pH 6). The analyte, being protonated and positively charged, binds to the sorbent via both strong ion-exchange and weaker hydrophobic interactions.
Wash: A wash with an acidic organic solvent (e.g., methanol) removes neutral and acidic interferences that are bound hydrophobically.
Elute: A final elution with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) neutralizes the analyte's positive charge, disrupting the ionic interaction and releasing the purified analyte from the sorbent.
Sample Pre-treatment: Dilute 200 µL of plasma with 400 µL of 2% phosphoric acid. Add internal standard.
Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
Wash Step 1: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.
Wash Step 2: Wash the cartridge with 1 mL of methanol to remove hydrophobically-bound interferences.
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Workflow Diagram: Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction (SPE).
Advantages and Disadvantages
Advantages: Provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity[13]. Highly selective and reproducible. Amenable to high-throughput automation in 96-well plate formats.
Disadvantages: Most expensive method per sample. Requires more extensive method development compared to PPT and LLE.
Comparative Performance Data
The following table summarizes the expected performance of each extraction technique for the analysis of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine in human plasma, based on typical results for similar analytes determined by LC-MS/MS.
The choice of extraction technique for 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine represents a trade-off between throughput, cost, and data quality.
Protein Precipitation is a viable option for high-throughput, non-regulated screening applications where speed is more critical than ultimate sensitivity and precision. Its significant matrix effects necessitate the use of a stable, isotopically-labeled internal standard to ensure data reliability.
Liquid-Liquid Extraction offers a balanced approach, providing significantly cleaner samples than PPT at a moderate cost and effort. It is well-suited for many research and regulated bioanalysis applications where good sensitivity and reproducibility are required.
Solid-Phase Extraction , particularly with a mixed-mode sorbent, delivers superior performance in all key metrics. It is the recommended method for assays requiring the highest sensitivity, selectivity, and robustness, such as those used in late-stage clinical trials or for regulatory submission. While the initial method development is more intensive, the resulting data quality and amenability to automation justify the investment for critical applications.
Ultimately, the optimal method depends on the specific goals of the study, the required limit of quantification, the available instrumentation, and the stage of drug development.
References
R. Rial-Otero, I. Lema, I. Lores, et al. (2010). Continuous solid-phase extraction method for the determination of amines in human urine following on-line microwave-assisted acid hydrolysis. PubMed. [Link]
M. K. Woźniak, M. Kłys, R. T. Skibiński, et al. (2016). Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique. ResearchGate. [Link]
SeparationsNow. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. [Link]
D.-L. Lin, R.-M. Yin, et al. (2005). Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine. Semantic Scholar. [Link]
V. Atanasov, I. Lambev, S. T. Valcheva-Kuzmanova. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB. [Link]
S. R. T. P. M. Merola, G. O. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]
M. K. Woźniak, M. Kłys, R. Skibiński, et al. (2016). Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. MOST Wiedzy. [Link]
S. Tanaka, S. Hutsell, K. M. Marra, et al. (2016). Measurement Methods for Aromatic Amines in Urine, Shampoo-water Mixture, and River Water using Solid Phase Extraction Liquid Chromatography/tandem Mass Spectrometry. ResearchGate. [Link]
J. T. M. M. Montero, L. (2007). Analysis of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry Dissertati. DuEPublico. [Link]
LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
B. O. Lagerström, P. O. (1982). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. PubMed. [Link]
A. M. C. M. C. R. R. O. I. L. (2005). Solid phase extraction of amines. ResearchGate. [Link]
L. Montero, T. J. T. Z. (2013). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC. [Link]
K. Cherkashina, A. G. B. A. S. (2019). Homogeneous liquid-liquid microextraction based on primary amine phase separation: A novel approach for sample pretreatment. ResearchGate. [Link]
Biotage. (2023). Protein precipitation vs. traditional protein crash: what's best?. [Link]
Y. Zhong, Y. Li, J. Shi, et al. (2022). Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. RSC Publishing. [Link]
F. V. C. C. M. F. (2015). Protein precipitation of whole blood for quantification of 59 different analytes by LC-MS/MS: method development challenges. ResearchGate. [Link]
R. A. S. S. A. A. (2013). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC. [Link]
A. L. P. T. H. K. C. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]
NextSDS. (n.d.). 2,2-dimethyl-1-(thiophen-2-yl)propan-1-one — Chemical Substance Information. [Link]
Google Patents. (2020).
Chromatography Forum. (2005). Extraction method for amine and carboxilic group attached... [Link]
S. P. A. D. (2015). Extraction of Drug from the Biological Matrix: A Review. ResearchGate. [Link]
A. B.-K. M. S. (2011). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. PMC. [Link]
M. S. M. A. F. A. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. [Link]
ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
The University of Groningen research portal. (n.d.). Current status and future developments of LC-MS/MS in clinical chemistry for quantification of biogenic amines. [Link]
M. A. E. C. C. N. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. ResearchGate. [Link]
PMC. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]
SciSpace. (2017). Ultra-Performance Liquid Chromatography-Triple Quadruple Mass Spectrometry (UPLC-TQ/MS) for Evaluation of Biogenic Amines. [Link]
HELDA - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
PMC. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. [Link]
Structural comparison of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine with primary aliphatic amines
Title: Structural and Functional Comparison: 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine vs. Primary Aliphatic Amines Executive Summary In modern drug discovery and synthetic chemistry, the precise modulation of an amin...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural and Functional Comparison: 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine vs. Primary Aliphatic Amines
Executive Summary
In modern drug discovery and synthetic chemistry, the precise modulation of an amine’s physicochemical properties—such as basicity, lipophilicity, and metabolic stability—is critical for optimizing pharmacokinetics and target engagement. This guide provides an in-depth structural and functional comparison between 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine —a highly congested, heteroaromatic-adjacent primary amine—and standard primary aliphatic amines (e.g., hexylamine, neopentylamine).
Unlike simple aliphatic amines, which are characterized by high basicity and rapid metabolic clearance, 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine integrates two powerful structural modifiers: a thiophene ring (a well-established bioisostere) and a tert-butyl group . Together, these moieties fundamentally alter the electronic environment and steric accessibility of the primary amine, offering distinct advantages in medicinal chemistry.
Structural & Physicochemical Comparison
To understand the divergent behavior of these molecules, we must analyze the causality behind their physicochemical properties. The table below summarizes the comparative data.
Quantitative Data Comparison
Property
2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine
Neopentylamine (Branched Aliphatic)
Hexylamine (Linear Aliphatic)
Structural Classification
Heteroaromatic
α
-branched primary amine
Highly branched aliphatic primary amine
Linear aliphatic primary amine
pKa (Conjugate Acid)
~8.5 – 9.0
10.6
10.6
Lipophilicity (LogP)
~2.5 – 3.0
~1.2
~2.0
Steric Hindrance (
α
-carbon)
Very High (tert-butyl + thiophene)
High (tert-butyl)
Low (unbranched)
Metabolic Stability
High (Sterically shielded
α
-carbon)
Moderate
Low (Rapid CYP/MAO oxidation)
Mechanistic Causality
1. Electronic Effects (Basicity/pKa):
Primary aliphatic amines, such as hexylamine, lack electron-withdrawing groups, resulting in a highly localized lone pair on the nitrogen and a correspondingly high pKa (~10.6). In contrast, the introduction of a thiophene ring adjacent to the amine in 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine exerts a strong inductive electron-withdrawing effect (-I effect). The
sp2
hybridized carbons of the thiophene ring are more electronegative than the
sp3
carbons of an aliphatic chain. This pulls electron density away from the nitrogen, reducing its basicity to a pKa of approximately 8.5–9.0. This behavior closely mirrors benzylamine derivatives, which typically exhibit pKa values around 9.33.
2. Steric Effects (Metabolic Stability):
The metabolic liability of primary amines often stems from cytochrome P450 (CYP)-mediated
α
-hydroxylation or monoamine oxidase (MAO) degradation. Linear aliphatic amines are highly susceptible to these pathways. The presence of the bulky tert-butyl group adjacent to the
α
-carbon in 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine creates massive steric congestion. This steric hindrance physically blocks enzymatic access to the
α
-carbon, dramatically reducing the rate of metabolism and preventing the formation of reactive intermediates[1]. Furthermore, the thiophene ring itself is a recognized bioisostere that often imparts greater metabolic stability compared to standard phenyl rings due to the sulfur atom's ability to resist certain oxidative degradation pathways[2].
Caption: Logical relationship map of structural features and their physicochemical effects.
Experimental Protocols
To objectively validate the theoretical properties discussed above, the following self-validating experimental protocols are employed.
Protocol A: pKa Determination via Potentiometric Titration
Objective: To quantify the reduction in basicity caused by the thiophene ring compared to a standard aliphatic amine.
Self-Validation Mechanism: The use of a Gran plot transformation ensures that the equivalence point is mathematically derived from the linear regions of the titration curve, eliminating subjective visual errors.
Step-by-Step Methodology:
Preparation: Prepare a 0.01 M solution of 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine in a co-solvent system (e.g., 50% Methanol/Water) if aqueous solubility is limited. Prepare a control solution of hexylamine at the same concentration.
Calibration: Calibrate the pH glass electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.
Titration: Add 0.1 M HCl to the amine solution to fully protonate it (drop pH to ~3.0).
Base Addition: Titrate the solution with standardized 0.1 M NaOH in 0.05 mL increments under constant magnetic stirring and nitrogen purging (to prevent
CO2
absorption).
Data Acquisition: Record the pH after each addition once the reading stabilizes (drift < 0.002 pH/min).
Analysis: Plot the titration curve (pH vs. Volume of NaOH). Calculate the precise equivalence point using a Gran plot. The pKa is determined as the pH at the half-equivalence point.
Protocol B: In Vitro Human Liver Microsome (HLM) Metabolic Stability Assay
Objective: To demonstrate the protective effect of the tert-butyl group against CYP-mediated degradation[3].
Self-Validation Mechanism: The inclusion of Verapamil (a rapidly metabolized drug) acts as a positive control to confirm the enzymatic viability of the microsomes. If Verapamil is not degraded, the assay is invalid.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
Incubation Mixture: Combine the test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in the phosphate buffer. Pre-incubate at 37 °C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM
MgCl2
).
Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Protein Precipitation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.
LC-MS/MS Analysis: Transfer the supernatant to vials and analyze the remaining parent compound concentration using LC-MS/MS.
Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life (
t1/2=0.693/k
) and intrinsic clearance (
CLint
).
Caption: Self-validating in vitro human liver microsome (HLM) metabolic stability workflow.
Conclusion
The structural transition from a simple primary aliphatic amine to 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine represents a sophisticated exercise in steric and electronic tuning. The inductive pull of the thiophene ring effectively lowers the amine's pKa, potentially improving membrane permeability by increasing the fraction of un-ionized molecules at physiological pH. Simultaneously, the profound steric bulk of the tert-butyl group acts as a physical shield, drastically reducing the molecule's susceptibility to enzymatic degradation at the
α
-carbon. These combined features make this structural motif a highly valuable building block for developing metabolically robust and pharmacokinetically optimized therapeutic agents.
References
Ataman Kimya. N-BENZYLAMINE (Properties and pKa of hetero-benzylic amines). Available at: [Link]
[1] European Federation of Pharmaceutical Industries and Associations (EFPIA). Nitroso-Derivatives of ACE Inhibitors (Steric hindrance and metabolic stability). Available at: [Link]
[3] ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Available at:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine
Introduction: As researchers at the forefront of scientific innovation, our responsibility extends beyond discovery to the safe and ethical management of the chemical entities we handle. This guide provides a comprehensi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: As researchers at the forefront of scientific innovation, our responsibility extends beyond discovery to the safe and ethical management of the chemical entities we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine. In the absence of a specific, published Safety Data Sheet (SDS) for this compound, this document is built upon a foundation of chemical first principles and data from structurally analogous compounds. By understanding the potential hazards derived from its aliphatic amine and thiophene functional groups, we can implement a disposal plan that ensures laboratory safety, regulatory compliance, and environmental stewardship.
Part 1: Hazard Assessment and Waste Classification
The fundamental principle of safe disposal is a thorough understanding of the material's potential hazards. The structure of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine incorporates two key moieties that dictate its hazard profile and, consequently, its disposal pathway.
The Aliphatic Amine Group: Primary amines can exhibit basicity and may be corrosive or irritating to skin and eyes.[1][2] They can react exothermically with acids and should be segregated from such waste streams.[3]
The Thiophene Moiety: Thiophene and its derivatives are recognized as environmentally significant sulfur-containing heterocycles.[4] They are often considered harmful and can release toxic gases, such as sulfur oxides, upon combustion.[5] Due to these environmental concerns, thiophenic compounds must not be disposed of via sanitary sewer systems.[6]
Based on this analysis, all waste containing 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine must be classified and handled as hazardous chemical waste . This classification is a precautionary measure rooted in the known risks of similar chemical structures.[5][7]
Table 1: Extrapolated Hazard Profile and Disposal Summary
Hazard Parameter
Associated Risk & Rationale
Disposal Guideline
Acute Toxicity
Based on related aminothiophenes, the compound should be presumed harmful if swallowed, in contact with skin, or inhaled.[8][9][10]
Do not dispose of in regular trash or down the drain. Collect for licensed hazardous waste disposal.
Skin/Eye Irritation
The amine functional group suggests potential for skin and eye irritation or burns.[11][12]
Wear appropriate Personal Protective Equipment (PPE). Collect all contaminated materials as hazardous waste.
Corrosivity
As an amine, the compound is likely basic and could be corrosive.[13]
Do not mix with acidic waste. Neutralization for drain disposal is not recommended due to other hazards.[14]
Environmental Hazard
Thiophene derivatives can be toxic to aquatic life.[4][5]
Prevent any release to the environment. Sewer disposal is strictly forbidden.[6][15]
Reactivity
Potentially reactive with strong oxidizing agents and acids.[3][16]
Segregate from incompatible chemicals during storage and waste collection.[17]
Part 2: Standard Operating Protocol for Disposal
This protocol provides a direct, procedural guide for the safe collection and disposal of waste generated from the use of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling any waste, ensure a safe working environment and proper PPE.
Work Area: Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.[5]
Hand Protection: Wear double-layered nitrile rubber gloves.[5][9]
Eye Protection: Use chemical safety goggles or a full-face shield.[11]
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.[18]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.
Solid Waste: Collect unadulterated compound, contaminated weigh boats, spatulas, and disposable labware in a dedicated solid hazardous waste container.
Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid hazardous waste container.
Contaminated PPE: Gloves, bench liners, and other contaminated disposable items must be placed in a designated solid hazardous waste container.[7]
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
Causality Note: Never mix amine waste with acidic waste streams. The neutralization reaction can be highly exothermic and may lead to a dangerous pressure increase or boiling within the waste container.
Step 3: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the EPA and are essential for safe transport and disposal.[17]
Container Type: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw cap.[7]
Labeling: Affix a completed hazardous waste tag to the container before adding the first drop of waste. The label must include:
The words "Hazardous Waste"
The full chemical name: "2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine"
An accurate estimation of the concentration and total volume/mass
The date of waste accumulation
The name of the principal investigator or laboratory contact
Step 4: Temporary Storage
Store sealed waste containers in a designated and secure satellite accumulation area (SAA) while awaiting pickup.[17]
Location: The SAA should be in a well-ventilated area, away from general lab traffic.
Containment: Store the container within a secondary containment bin to mitigate potential leaks or spills.
Closure: Keep the waste container sealed at all times, except when actively adding waste.
Step 5: Final Disposal
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[7]
Documentation: Ensure all institutional and regulatory paperwork, such as a hazardous waste manifest, is completed as required.[17]
Part 3: Emergency Procedures - Spill Management
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.
Containment (for small, manageable spills):
Ensure you are wearing the full PPE detailed in Part 2, Step 1.
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[7] Do not use combustible materials like paper towels as the primary absorbent.
Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
Decontamination:
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.
Collect all cleaning materials (wipes, gloves, etc.) as hazardous waste.[7]
Reporting: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.
Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine waste.
Caption: Disposal Decision and Process Flowchart
References
Guide for Drain Disposal of Laboratory Chemicals . Cornell University Environmental Health and Safety.
Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine . BenchChem.
How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro.
Navigating the Safe Disposal of 2-(Thiophen-2-yl)propanenitrile: A Comprehensive Guide . BenchChem.
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.
Safety Data Sheet - Cinnamamide . Fisher Scientific.
2-Aminothiophene Safety Data Sheet . ECHEMI.
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech.
Safety Data Sheet . Hasa Inc.
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency.
Chemical wastes . NSW Environment Protection Authority.
2,2-dimethyl-1-(thiophen-2-yl)propan-1-one — Chemical Substance Information . NextSDS.
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council.
Safety Data Sheet - 2-(piperidin-1-yl)ethane-1-thiol . Enamine.